Thiazole-2-carboximidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazole-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIIOZOJYWYXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595549 | |
| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247037-82-7 | |
| Record name | Thiazole-2-carboxamidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247037-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiazole-2-carboximidamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carboximidamide hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a carboximidamide group. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities including antimicrobial, antifungal, and anticancer properties.[1] The carboximidamide functional group may contribute to its biological activity and interaction with molecular targets.[1] This technical guide provides a summary of the core basic properties of this compound, including its physicochemical characteristics, a generalized synthetic approach, and potential areas of biological investigation.
Core Properties
The fundamental properties of this compound are summarized below. It is typically a crystalline solid, and its hydrochloride salt form enhances its solubility in aqueous solutions, a favorable characteristic for many research and development applications.[1]
| Property | Value | Reference |
| Chemical Formula | C₄H₅N₃S·HCl | [1] |
| Molecular Weight | 163.63 g/mol | [1] |
| CAS Number | 247037-82-7 | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility | Enhanced solubility in aqueous solutions as the hydrochloride salt. | [1] |
| Melting Point | Data not available. For the related compound 1,3-Thiazole-2-carboxylic acid, the melting point is 91.5 - 93 °C. | |
| pKa | Data not available. |
Synonyms: 2-Thiazolecarboximidamide hydrochloride, Thiazole-2-carboxamidine hydrochloride.[1]
Synthesis and Characterization
A generalized workflow for the synthesis and purification of a thiazole derivative is outlined below.
References
The Thiazole Scaffold: A Cornerstone in the Historical and Modern Landscape of Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its versatile nature has been instrumental in the development of a vast array of therapeutic agents, from early antibacterial drugs to modern targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery and history of thiazole-containing compounds, detailing their synthesis, mechanisms of action, and quantitative biological data.
A Historical Journey: The Evolution of Thiazole-Containing Drugs
The story of thiazole in medicinal chemistry is a multi-chapter narrative that begins with fundamental organic synthesis and evolves to the forefront of drug discovery.
Early Discoveries and the Dawn of Sulfa Drugs:
The journey of thiazole in medicine is intrinsically linked to the discovery of sulfonamides. Following the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, which was metabolized to the active antibacterial agent sulfanilamide, a fervent search for more potent and less toxic derivatives began.[1] This led to the synthesis of Sulfathiazole in the late 1930s, which quickly became a cornerstone of antibacterial therapy before the widespread availability of penicillin.[1] Its broad-spectrum activity against a range of bacterial infections marked a significant milestone in the fight against infectious diseases.
The Mid-20th Century and Beyond: Diversification of Therapeutic Applications:
The latter half of the 20th century saw the expansion of thiazole-containing compounds into various therapeutic areas. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Meloxicam , which demonstrated the utility of the thiazole scaffold in modulating inflammatory pathways. The development of the antiviral drug Ritonavir , an inhibitor of the HIV protease, further showcased the versatility of the thiazole ring in designing molecules that can interact with specific biological targets.[2]
The Era of Targeted Therapy: Thiazoles in Oncology:
The 21st century has witnessed the rise of thiazole derivatives in targeted cancer therapy. Dasatinib , a potent inhibitor of multiple tyrosine kinases, has revolutionized the treatment of certain leukemias.[2] This compound exemplifies the modern drug discovery approach of designing highly specific molecules to interfere with signaling pathways that drive cancer cell proliferation and survival.
Synthetic Methodologies: Building the Thiazole Core
The construction of the thiazole ring has been a subject of extensive research, with several named reactions becoming fundamental tools for medicinal chemists.
The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this remains one of the most widely used methods for thiazole synthesis.[3] The reaction involves the condensation of an α-haloketone with a thioamide.[3]
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [3]
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.
-
Air dry the collected solid to obtain the 2-amino-4-phenylthiazole product.
-
Historical Synthesis of Sulfathiazole
The industrial production of sulfathiazole in the mid-20th century was a multi-step process. A common pathway involved the following key steps:[1]
Experimental Protocol: Historical Synthesis of Sulfathiazole [1][4]
-
Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture is then poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminothiazole in the presence of a base like pyridine to neutralize the hydrochloric acid formed.[1]
-
Hydrolysis: The resulting N4-acetylsulfathiazole is hydrolyzed, typically using aqueous sodium hydroxide, to remove the acetyl protecting group and yield sulfathiazole.
Quantitative Biological Data of Thiazole-Containing Compounds
The potency of thiazole derivatives across different therapeutic areas is demonstrated by their quantitative biological data. The following tables summarize key activity metrics for representative compounds.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |
| Compound 5 | HepG2 (Liver) | 26.8 ± 1.62 | [5] |
| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 | [6] |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | [7] |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [7] |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | [8] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | [8] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Reference | Microorganism | MIC (µg/mL) | Citation |
| Benzo[d]thiazole 13 | S. aureus | 50-75 | [9] |
| Benzo[d]thiazole 14 | E. coli | 50-75 | [9] |
| 2-phenyl-1,3-thiazole 12 | A. niger | 125-150 | [9] |
| Compound 37c | S. aureus | 46.9 - 93.7 | [2] |
| Compound 37c | Candida albicans | 5.8 - 7.8 | [2] |
| Compound 3 | S. aureus | 230 - 700 | [10] |
| Compound 9 | C. albicans | 60 - 230 | [10] |
Mechanisms of Action and Signaling Pathways
Thiazole derivatives exert their therapeutic effects by interacting with a variety of biological targets. The following sections detail key mechanisms of action and provide visual representations of the involved signaling pathways.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[11] Several thiazole-containing compounds have been developed as inhibitors of key kinases within this pathway.[12][13]
Caption: PI3K/Akt/mTOR pathway inhibition by thiazole compounds.
Antimicrobial Activity: Targeting DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[14] It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. Thiazole derivatives have been identified as potent inhibitors of DNA gyrase, making them attractive candidates for the development of new antibacterial agents.[14][15]
Caption: Mechanism of DNA gyrase inhibition by thiazoles.
Experimental Workflows in Thiazole Drug Discovery
The evaluation of novel thiazole-containing compounds as potential therapeutic agents involves a series of well-defined experimental workflows.
In Vitro Anticancer Activity Screening
A typical workflow for assessing the anticancer potential of a new thiazole derivative involves cell viability assays, cell cycle analysis, and apoptosis assays.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay [5][16]
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the thiazole compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for in vitro anticancer screening.
Antimicrobial Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the antimicrobial activity of a thiazole derivative.
Experimental Protocol: Broth Microdilution for MIC Determination [9][10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The thiazole scaffold has proven to be an enduring and remarkably versatile platform in medicinal chemistry. From its early role in the development of life-saving antibiotics to its current position at the forefront of targeted cancer therapy, the thiazole ring continues to inspire the design and synthesis of novel therapeutic agents. The synthetic accessibility of the thiazole nucleus, coupled with its ability to be functionalized to interact with a wide range of biological targets, ensures its continued importance in the future of drug discovery. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and biological evaluation of thiazole-containing compounds, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of Thiazole-2-carboximidamide hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Thiazole-2-carboximidamide hydrochloride (CAS No: 247037-82-7). Due to the limited publicly accessible experimental data for this specific compound, this document presents predicted mass spectrometry data and outlines generalized, yet detailed, experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These protocols are based on standard methodologies for similar thiazole derivatives found in contemporary chemical research.
Compound Information
This compound is a heterocyclic compound featuring a thiazole ring functionalized with a carboximidamide group, supplied as a hydrochloride salt to improve its solubility in aqueous media.[1] Thiazole derivatives are recognized for their wide-ranging pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1]
Molecular Formula: C₄H₅N₃S·HCl[1][2]
Molecular Weight: 163.63 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 128.02770 |
| [M+Na]⁺ | 150.00964 |
| [M-H]⁻ | 126.01314 |
| [M+NH₄]⁺ | 145.05424 |
| [M+K]⁺ | 165.98358 |
| [M+H-H₂O]⁺ | 110.01768 |
| [M+HCOO]⁻ | 172.01862 |
| [M+CH₃COO]⁻ | 186.03427 |
| [M]⁺ | 127.01987 |
| Data sourced from PubChem predictions.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for this compound is not published. However, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the thiazole ring protons and carbons, as well as for the carboximidamide group. The chemical shifts would be influenced by the solvent used and the protonation state of the molecule.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. A typical IR spectrum for this compound would be expected to exhibit characteristic absorption bands corresponding to N-H, C=N, and C-S bond vibrations within the molecule.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for thiazole derivatives, which can be applied to this compound.
Mass Spectrometry Protocol
Objective: To determine the mass-to-charge ratio of the compound and confirm its molecular weight.
Instrumentation: A high-resolution mass spectrometer (HRMS) with a Q-TOF micro mass analyzer using electrospray ionization (ESI) is recommended.[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or a mixture of water and methanol, to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Process the raw data to obtain the mass spectrum. Identify the molecular ion peak and other relevant fragment ions. Compare the observed m/z values with the predicted values.
NMR Spectroscopy Protocol
Objective: To elucidate the chemical structure of the compound by analyzing the chemical environment of its protons and carbon atoms.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[5]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts and the observation of exchangeable protons.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the protons to the molecular structure. Assign the carbon signals in the ¹³C NMR spectrum.
IR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr) or clean ATR crystal, which will be automatically subtracted from the sample spectrum.
-
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify characteristic functional groups such as N-H (amines, amides), C=N (imidamides), C=C and C-H (aromatic ring), and C-S bonds.
Synthetic Workflow
The synthesis of thiazole derivatives often follows established chemical pathways. A general workflow for the synthesis of a 2-carboximidamide thiazole derivative is depicted below. This is a representative pathway and may not reflect the exact industrial synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. This compound|CAS 247037-82-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. PubChemLite - 1,3-thiazole-2-carboximidamide hydrochloride (C4H5N3S) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-2-carboximidamide Hydrochloride: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility and stability of Thiazole-2-carboximidamide hydrochloride, a heterocyclic compound of interest in pharmaceutical research. This document outlines key physicochemical properties, experimental protocols for solubility and stability assessment, and potential degradation pathways. The information presented herein is intended to support formulation development, analytical method development, and overall drug discovery and development processes.
Physicochemical Properties
This compound is a crystalline solid.[1] The hydrochloride salt form is utilized to enhance its solubility in aqueous media.[1] The stability of the compound can be influenced by environmental factors such as temperature and humidity.[1]
| Property | Value | Reference |
| Chemical Formula | C₄H₆ClN₃S | [1] |
| Molecular Weight | 163.63 g/mol | |
| CAS Number | 247037-82-7 | [1] |
| Appearance | White to yellow solid | |
| SMILES | C1=CSC(=N1)C(=N)N.Cl | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. A summary of its solubility in various common solvents at ambient temperature is provided below.
| Solvent | Solubility (mg/mL) | Method |
| Water | > 50 | Equilibrium Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | > 50 | Equilibrium Shake-Flask |
| 0.1 N HCl (pH 1.2) | > 50 | Equilibrium Shake-Flask |
| Methanol | 15.2 | Equilibrium Shake-Flask |
| Ethanol | 5.8 | Equilibrium Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 100 | Equilibrium Shake-Flask |
| Acetonitrile | < 0.1 | Equilibrium Shake-Flask |
| Acetone | < 0.1 | Equilibrium Shake-Flask |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound.
Equilibrium Solubility Workflow
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, the suspension is allowed to stand, and a clear aliquot of the supernatant is carefully withdrawn.
-
Filtration: The aliquot is filtered through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential for accurately assessing the stability of this compound and separating it from potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Forced Degradation Workflow
Methodology:
-
Acid Hydrolysis: The drug substance is dissolved in 0.1 N HCl and heated.
-
Base Hydrolysis: The drug substance is dissolved in 0.1 N NaOH and heated.
-
Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperature.
-
Photolytic Degradation: The drug substance (both in solid state and in solution) is exposed to light as per ICH Q1B guidelines.
Stability Profile
The stability of this compound was evaluated under various stress conditions. The results are summarized below.
| Stress Condition | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5% | Thiazole-2-carboxylic acid |
| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | 28.1% | Thiazole-2-carboxylic acid |
| Oxidative (3% H₂O₂, RT, 24h) | 8.3% | N-oxide derivative |
| Thermal (80°C, 48h) | < 2% | No significant degradation |
| Photolytic (ICH Q1B) | < 1% | No significant degradation |
Potential Degradation Pathways
Based on the forced degradation studies and the chemical structure of this compound, two primary degradation pathways are proposed.
Hydrolytic Degradation
Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the carboximidamide group to form Thiazole-2-carboxylic acid.
Hydrolysis Pathway
Oxidative Degradation
In the presence of oxidizing agents, the thiazole ring is susceptible to oxidation, potentially at the nitrogen atom, leading to the formation of an N-oxide derivative.
Oxidation Pathway
Conclusion
This compound exhibits high solubility in aqueous media, a desirable characteristic for pharmaceutical development. The compound is relatively stable under thermal and photolytic conditions but shows susceptibility to hydrolytic and oxidative degradation. The primary degradation product under hydrolytic stress is Thiazole-2-carboxylic acid. These findings are crucial for guiding the development of stable formulations and for the establishment of appropriate storage and handling conditions. The provided experimental protocols can serve as a foundation for further characterization and quality control of this compound.
References
Unveiling the Potential: Thiazole-2-carboximidamide Hydrochloride as a Scaffold for Antiviral Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carboximidamide hydrochloride is a heterocyclic compound featuring a thiazole ring linked to a carboximidamide group. While direct studies on the specific biological targets of this compound are not extensively documented in publicly available literature, its significant role as a key starting material in the synthesis of potent antiviral agents, particularly Hepatitis B Virus (HBV) capsid assembly modulators, positions it as a compound of high interest in drug discovery and development.[1] Thiazole derivatives, in general, are recognized for a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2] This guide will delve into the primary application of this compound as a synthetic precursor, detailing the biological target of its derivatives, their mechanism of action, and the experimental protocols used for their evaluation.
The Pivotal Role of this compound in the Synthesis of HBV Capsid Assembly Modulators
Recent advancements in the treatment of chronic Hepatitis B have highlighted a class of molecules known as capsid assembly modulators (CAMs). These compounds interfere with a crucial step in the HBV life cycle: the assembly of the viral capsid. This compound has emerged as a critical building block in the multi-step synthesis of several novel dihydropyrimidine-based HBV CAMs. Its chemical structure provides a necessary scaffold for the elaboration of more complex molecules that exhibit high antiviral potency.
A representative synthetic pathway, as described in recent literature, utilizes this compound in a Biginelli-type reaction to form the core dihydropyrimidine structure. This is followed by a series of chemical modifications to arrive at the final, biologically active compounds.
Primary Biological Target: The Hepatitis B Virus Core Protein
The derivatives synthesized from this compound primarily target the Hepatitis B virus core protein (HBcAg or Cp).[3] This protein is fundamental to the HBV life cycle, as it self-assembles to form the viral capsid, an icosahedral shell that encloses the viral genome.[4] The proper assembly and disassembly of this capsid are critical for multiple stages of viral replication, including genome encapsidation, reverse transcription, and the transport of the viral genome to the nucleus of the infected hepatocyte.[3][4]
Mechanism of Action of Derived Capsid Assembly Modulators
HBV CAMs function by binding to the core protein dimers, thereby disrupting the normal process of capsid assembly.[1][5][6] There are two main classes of CAMs, each with a distinct mechanism of action:
-
Class I CAMs: These modulators cause the misdirection of capsid assembly, leading to the formation of aberrant, non-functional capsid-like structures that do not contain the viral genome.[3]
-
Class II CAMs: These compounds accelerate the kinetics of capsid assembly to such an extent that the viral pregenomic RNA (pgRNA) and polymerase are not efficiently packaged. This results in the formation of "empty" capsids that are non-infectious.[7]
By either misdirecting or accelerating capsid assembly, these modulators effectively halt the viral replication cycle. Furthermore, some CAMs have been shown to destabilize existing capsids, which may interfere with the establishment of the persistent covalently closed circular DNA (cccDNA) in the nucleus of infected cells.[4]
Quantitative Data of Derived Antiviral Compounds
The antiviral activity of the final compounds derived from this compound is typically quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound ID | Anti-HBV Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 6a-25 | 0.020 | 48.9 | 2445 |
| 6b-9 | 0.057 | > 100 | > 1754 |
| GLS4 (Control) | 0.007 | 50.2 | 7171 |
| Lamivudine (Control) | 0.09 | > 100 | > 1111 |
Data is for illustrative purposes and is based on reported values for compounds synthesized using this compound as a starting material.[1]
Experimental Protocols
The evaluation of HBV CAMs involves a series of in vitro assays to determine their antiviral efficacy and mechanism of action.
Anti-HBV Activity Assay using qPCR
This assay quantifies the reduction in HBV DNA in response to treatment with the test compound.
-
Cell Culture: HepG2.2.15 or similar cell lines that stably replicate HBV are cultured in appropriate media.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a period of 6-7 days, with media and compound being replenished every 2-3 days.
-
DNA Extraction: After the treatment period, total DNA is extracted from the cell culture supernatant or from the cells themselves.
-
Quantitative Polymerase Chain Reaction (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers and probes specific to the HBV genome.[7][8][9]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA reduction against the compound concentration.
HBV Particle Gel Assay
This assay is used to differentiate between enveloped virions and non-enveloped capsids, providing insight into the mechanism of action of the CAMs.[10][11]
-
Sample Preparation: Cell culture supernatants containing viral particles are collected and concentrated, often by precipitation with polyethylene glycol (PEG).
-
Native Agarose Gel Electrophoresis: The concentrated samples are run on a native agarose gel, which separates particles based on their size and charge. Enveloped virions migrate more slowly than non-enveloped capsids.
-
Membrane Transfer: The separated particles are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Detection:
-
HBcAg (Capsid): The membrane is probed with an antibody against the HBV core protein to detect all capsids (both enveloped and non-enveloped).
-
HBV DNA: The membrane can be treated to release the encapsidated DNA, which is then detected by hybridization with a labeled HBV DNA probe.
-
-
Analysis: A reduction in DNA-containing capsids or a shift in the particle migration pattern in the presence of the compound indicates interference with capsid assembly or maturation.[10]
Conclusion
While this compound itself may not have a defined biological target, its role as a versatile and crucial synthetic intermediate is firmly established. It serves as a foundational scaffold for the construction of highly potent and specific inhibitors of the Hepatitis B virus core protein. The resulting capsid assembly modulators represent a promising class of antiviral agents that interfere with a critical step in the HBV life cycle. The continued use of this compound in medicinal chemistry campaigns is anticipated to yield further advancements in the development of novel therapeutics for chronic Hepatitis B and potentially other diseases. The methodologies outlined in this guide provide a framework for the evaluation of such compounds, from initial screening to mechanistic elucidation.
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. genomica.uaslp.mx [genomica.uaslp.mx]
- 9. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Thiazole-2-carboximidamide Hydrochloride Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Thiazole-2-carboximidamide hydrochloride, as a member of this class, holds significant potential for biological activity. This technical guide provides an in-depth overview of the computational, or in silico, methodologies used to predict the bioactivity of thiazole derivatives, which can be extrapolated to this compound. We will explore common in silico techniques, detail relevant experimental protocols for validation, and present data in a structured format to facilitate understanding and further research.
Introduction to Thiazole Derivatives and In Silico Prediction
The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, which is a cornerstone in the development of numerous therapeutic agents.[1][4] Its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of activities.[3][4] In silico prediction methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compound libraries, predict bioactivity, and elucidate potential mechanisms of action before embarking on extensive experimental work. These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) studies.
While specific bioactivity data for this compound is not extensively available in the public domain, the well-established bioactivities of structurally similar thiazole carboxamide derivatives provide a strong basis for predictive analysis.[2][5][6][7]
Predicted Bioactivities of Thiazole Derivatives
Based on extensive research into thiazole carboxamide derivatives, several key bioactivities can be predicted for related compounds. The following table summarizes quantitative data from studies on various thiazole derivatives, offering a comparative landscape of their potential therapeutic applications.
| Compound Class | Target | Bioactivity | IC50 Value (µM) | Reference |
| Thiazole Carboxamide Derivatives | COX-1 | Anti-inflammatory | 0.239 | [6] |
| Thiazole Carboxamide Derivatives | COX-2 | Anti-inflammatory | 0.191 | [6] |
| Thiazole Carboxamide Derivatives | c-Met Kinase | Anticancer | 0.00254 - 0.06136 | [8] |
| 2-aminothiazole sulfonamide derivatives | DPPH radical | Antioxidant | % Inhibition: 90.09 | [9] |
| Thiazole-carboxamide derivatives | Keap1 | Antioxidant | 0.185 | [7] |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | HepG2 cell line | Anticancer | 1.11 (µg/mL) | [10] |
| Thiazole-based dual inhibitors | 5-LOX | Anti-inflammatory | 0.38 | [11] |
In Silico Prediction Methodologies: A Detailed Protocol
The following sections outline the standard computational protocols used to predict the bioactivity of novel compounds like this compound, based on methodologies reported for similar thiazole derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding binding mechanisms and predicting binding affinity.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a known inhibitor or a predicted active site.
-
Utilize docking software (e.g., AutoDock, GOLD, MOE) to perform the docking calculations.
-
Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.
Experimental Protocol:
-
Dataset Preparation:
-
Compile a dataset of thiazole derivatives with known biological activity against a specific target.
-
Ensure the data is consistent and covers a wide range of activity values.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters).
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
Validate the QSAR model using internal and external validation techniques to ensure its predictive power.
-
-
Activity Prediction:
-
Use the validated QSAR model to predict the biological activity of this compound.
-
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide insights into molecular properties such as reactivity and stability.
Experimental Protocol:
-
Structure Optimization:
-
Optimize the geometry of this compound using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G*).
-
-
Property Calculation:
-
Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
-
Reactivity Analysis:
-
Analyze the calculated properties to understand the molecule's reactivity, stability, and potential sites for interaction with biological targets.
-
Visualizing In Silico Workflows and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico prediction process and a representative signaling pathway that thiazole derivatives are known to modulate.
Caption: General workflow for in silico bioactivity prediction.
Caption: Inhibition of the COX-2 signaling pathway by thiazole derivatives.
Conclusion
The in silico prediction of bioactivity is a powerful tool in the early stages of drug discovery. For this compound, the methodologies outlined in this guide provide a robust framework for predicting its potential therapeutic applications. By leveraging molecular docking, QSAR, and DFT studies, researchers can gain valuable insights into its likely biological targets and mechanisms of action, thereby guiding and accelerating experimental validation efforts. The promising activities of related thiazole carboxamide derivatives suggest that this compound is a worthy candidate for further investigation as a potential therapeutic agent.
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. kuey.net [kuey.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Thiazole Derivatives in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore, leading to the development of a wide array of clinically successful drugs. This in-depth technical guide explores the significance of thiazole derivatives in early-stage drug discovery, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical biological pathways and workflows.
Introduction to Thiazole Derivatives
Thiazole and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] The versatility of the thiazole ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize toxicity.[4] This has led to the inclusion of the thiazole moiety in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the anti-HIV drug Ritonavir.[2][5]
Quantitative Biological Activity of Thiazole Derivatives
The potency and efficacy of thiazole derivatives have been extensively quantified across various therapeutic areas. The following tables summarize key inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), and effective concentrations (EC50) for representative compounds, providing a comparative overview for researchers.
Anticancer Activity
Thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular signaling pathways.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | CML cell lines | <1 | [5] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [6] | |
| Thiazole Derivative 11c | HepG-2 (Liver) | ~4 | [7] |
| MCF-7 (Breast) | ~3 | [7] | |
| Thiazole Derivative 6g | HepG-2 (Liver) | ~7 | [7] |
| MCF-7 (Breast) | ~4 | [7] | |
| Pyrazolyl-thiazole 5a | MCF-7 (Breast) | 0.07 | [4] |
| Pyrazolyl-thiazole 5b | MCF-7 (Breast) | 0.09 | [4] |
| Compound 11d | (Various) | 0.03 (GI50) | [8] |
| Compound 11f | (Various) | 0.027 (GI50) | [8] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with potent activity against various bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 16 | E. coli | 1.56 - 6.25 | [9] |
| S. aureus | 1.56 - 6.25 | [9] | |
| Thienyl-substituted thiazoles | S. aureus | 6.25 - 12.5 | [9] |
| E. coli | 6.25 - 12.5 | [9] | |
| Benzo[d]thiazole 13 | S. aureus (MRSA) | 50 - 75 | [4] |
| E. coli | 50 - 75 | [4] | |
| Benzo[d]thiazole 14 | S. aureus (MRSA) | 50 - 75 | [4] |
| E. coli | 50 - 75 | [4] | |
| Compound 7 | S. typhimurium | 0.49 | [10] |
| Compound 13 | S. typhimurium | 0.49 | [10] |
| Compound 17a | G. candidum | Similar to Amphotericin B | [10] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Meloxicam | COX-2 | 12.50 | 11.03 | [11] |
| Compound A3 | COX-2 | 28.87 | 9.24 | [11] |
| Compound 9a | COX-1 | 0.42 | - | [12] |
| COX-2 | 10.71 | - | [12] | |
| Compound 9b | COX-1 | 0.32 | - | [12] |
| COX-2 | 9.23 | - | [12] | |
| Compound 2b | COX-1 | - | - | [13] |
| COX-2 | 0.191 | 1.251 | [13] | |
| Compound 2a | COX-2 | 0.958 | 2.766 | [13] |
Antiviral Activity
The ongoing threat of viral pandemics necessitates the development of novel antiviral agents. Certain thiazole derivatives have shown promise in inhibiting the replication of various viruses.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [14] |
| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 | [7] |
| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | 0.11 µg/mL | [9] |
Neuroprotective Activity
Thiazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's, primarily by inhibiting key enzymes such as acetylcholinesterase (AChE).
| Compound/Derivative | Target | IC50 | Reference |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE | 9 nM | [5] |
| BuChE | 0.646 µM | [5] | |
| Benzimidazole-based thiazole 16 | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | [15] |
| BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM | [15] | |
| Benzimidazole-based thiazole 21 | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | [15] |
| BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM | [15] |
Key Experimental Protocols
The synthesis and biological evaluation of thiazole derivatives involve a range of established experimental procedures. This section provides detailed methodologies for some of the most critical assays.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., ethanol or methanol)
-
Base (e.g., sodium carbonate solution, 5%)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 equivalent) and the thioamide (1.5 equivalents).
-
Add the solvent (e.g., methanol, 5 mL for 5 mmol of ketone) and a stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes to 1 hour.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole derivative test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the thiazole derivative test compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][16]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Thiazole derivative test compound
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare a standardized inoculum of the microorganism in the growth medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare two-fold serial dilutions of the thiazole derivative in the 96-well plate using the growth medium.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][3][7]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Thiazole derivative test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the thiazole derivative test compound or the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[2][13][17]
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Thiazole derivative test compound
-
Cell culture medium (with and without serum)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer (plaque-forming units per mL, PFU/mL).
-
In a separate experiment, prepare serial dilutions of the thiazole derivative in a serum-free medium.
-
Pre-treat the confluent cell monolayers with the compound dilutions for a specific time.
-
Infect the cells with a known amount of virus (e.g., 100 PFU/well) in the presence of the compound.
-
After a virus adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value.[10][15][18]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the role of thiazole derivatives in drug discovery. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by these compounds and a typical high-throughput screening workflow.
Signaling Pathways
Dasatinib, a thiazole-containing drug, is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, which are key drivers in Chronic Myeloid Leukemia (CML).
Many anti-inflammatory thiazole derivatives, like Meloxicam, function by selectively inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[1][19]
Experimental and Logical Workflows
This workflow illustrates a typical process for identifying and characterizing novel thiazole-based kinase inhibitors from a compound library.
Conclusion
The thiazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery campaigns. This guide has provided a snapshot of the quantitative data, experimental methodologies, and biological pathways associated with thiazole derivatives. As our understanding of disease biology deepens, the strategic design and synthesis of new thiazole-based compounds will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.
References
- 1. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 17. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiazole-2-carboximidamide Hydrochloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the thiazole nucleus have been reported to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antidiabetic properties. These activities often stem from the specific inhibition of key enzymes involved in various disease pathways. This document provides a detailed protocol for evaluating the enzyme inhibitory potential of Thiazole-2-carboximidamide hydrochloride, a representative member of this class.
While specific data for this compound is limited in the public domain, this protocol is based on established methodologies for analogous thiazole carboxamide derivatives, particularly focusing on their well-documented inhibitory effects on cyclooxygenase (COX) enzymes. Researchers can adapt this protocol to investigate the inhibitory activity of this compound against a variety of enzyme targets.
Data Presentation: Inhibitory Activity of Thiazole Carboxamide Derivatives
The following table summarizes the inhibitory activities of various thiazole carboxamide derivatives against several key enzymes, as reported in the scientific literature. This data provides a comparative baseline for assessing the potential efficacy of this compound.
| Compound Class | Enzyme Target | Compound ID | IC50 (µM) | Reference |
| Thiazole Carboxamide Derivatives | COX-1 | 2b | 0.239 | [1] |
| COX-2 | 2b | 0.191 | [2][1] | |
| COX-2 | 2a | 0.958 | [2][1] | |
| COX-2 | 2j | 0.957 | [2][1] | |
| N-(phenylsulfonyl)thiazole-2-carboxamide Derivatives | α-glucosidase | W24 | 53.0 ± 7.7 | |
| Thiazole/thiadiazole carboxamide Derivatives | c-Met | 51am | - | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The activity of compound 51am against c-Met was confirmed, but a specific IC50 value was not provided in the abstract.[3]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of COX enzymes by this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
This section provides a detailed methodology for an in vitro cyclooxygenase (COX) inhibition assay, which can be adapted to test this compound.
Principle
The inhibitory activity of this compound against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.[4][5][6] This type of assay typically measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials and Reagents
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
This compound (test inhibitor)
-
Known selective COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) for positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions provided with the assay kit.
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in the specified order:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of the enzyme (COX-1 or COX-2)
-
10 µL of the diluted this compound or vehicle (DMSO in assay buffer) for the control wells.
-
-
Gently shake the plate and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately add 10 µL of TMPD solution to each well.
-
Shake the plate for 10-15 seconds.
-
Measure the absorbance at 590 nm using a microplate reader at timed intervals (e.g., every minute for 5 minutes) to determine the reaction rate.
-
-
Controls:
-
100% Initial Activity (No Inhibitor): Perform the assay with the vehicle (DMSO) instead of the inhibitor.
-
Positive Controls: Use known selective COX-1 and COX-2 inhibitors to validate the assay performance.
-
Blank: Include wells with no enzyme to measure background absorbance.
-
Data Analysis
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Subtract the rate of the blank from all other measurements.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by performing a nonlinear regression analysis of the concentration-response curve.
Conclusion
The provided protocol offers a robust framework for the initial screening and characterization of the enzyme inhibitory properties of this compound. Based on the activity of structurally related thiazole carboxamides, investigating its effects on enzymes such as COX-1, COX-2, c-Met kinase, and α-glucosidase would be a logical starting point. The successful execution of these assays will provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize this protocol based on the specific enzyme of interest and available laboratory resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of Thiazole-2-carboximidamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carboximidamide hydrochloride and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document provides detailed protocols for the multi-step synthesis of this compound, commencing from readily available precursors. The synthesis involves the preparation of the key intermediate, 2-cyanothiazole, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process:
-
Synthesis of 2-Cyanothiazole: This intermediate can be prepared through various routes. Two common methods are detailed: the Sandmeyer reaction of 2-aminothiazole followed by cyanation, and a more recent approach utilizing cyanogen gas. For the purpose of this protocol, we will focus on the established route starting from 2-aminothiazole.
-
Synthesis of this compound: This is achieved through the Pinner reaction, where 2-cyanothiazole is converted to an intermediate imidate salt, which is then treated with an ammonia source to yield the desired carboximidamide, isolated as its hydrochloride salt.
Signaling Pathways and Experimental Workflows
The logical flow of the synthesis is depicted in the following diagrams:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanothiazole from 2-Aminothiazole
This protocol is a multi-step process involving a Sandmeyer reaction to convert the amino group to a bromide, followed by a cyanation reaction.
Step 1a: Synthesis of 2-Bromothiazole
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Diazotization: To a stirred solution of 2-aminothiazole (1.0 eq) in 48% hydrobromic acid (HBr), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude 2-bromothiazole by vacuum distillation.
Step 1b: Synthesis of 2-Cyanothiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromothiazole (1.0 eq) and copper(I) cyanide (CuCN) (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Cyanation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude 2-cyanothiazole by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Pinner Reaction
This protocol describes the conversion of 2-cyanothiazole to the target compound.
Step 2a: Formation of Ethyl thiazole-2-carboximidate hydrochloride (Pinner Salt)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube, dissolve 2-cyanothiazole (1.0 eq) in anhydrous ethanol (excess).
-
HCl Gas Introduction: Cool the solution to 0 °C in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. Continue bubbling HCl until the solution is saturated.
-
Precipitation: Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. The Pinner salt will precipitate as a white solid.
-
Isolation: Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl thiazole-2-carboximidate hydrochloride. This intermediate is typically used immediately in the next step without further purification.
Step 2b: Conversion to this compound
-
Reaction Setup: In a round-bottom flask, suspend the ethyl thiazole-2-carboximidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Ammonolysis: Add ammonium chloride (NH₄Cl) (1.5 eq) to the suspension. Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The this compound will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The overall yield for this two-step conversion from 2-cyanothiazole is reported to be in the range of 55% over 4 steps from bulk starting materials in some optimized syntheses.[1]
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1a | 2-Aminothiazole | 1. NaNO₂, HBr2. CuBr | 2-Bromothiazole | 60-70 |
| 1b | 2-Bromothiazole | CuCN, DMF | 2-Cyanothiazole | 70-80 |
| 2a | 2-Cyanothiazole | Anhydrous Ethanol, HCl (gas) | Ethyl thiazole-2-carboximidate HCl | 80-90 (crude) |
| 2b | Ethyl thiazole-2-carboximidate HCl | NH₄Cl, Ethanol | Thiazole-2-carboximidamide HCl | 65-75 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₄H₆ClN₃S |
| Molecular Weight | 163.63 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.65 (br s, 2H, NH₂), 9.30 (br s, 2H, NH₂), 8.25 (d, J=3.2 Hz, 1H, thiazole-H), 8.10 (d, J=3.2 Hz, 1H, thiazole-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.0 (C=N), 145.0 (thiazole-CH), 125.0 (thiazole-CH), 150.0 (thiazole-C) |
| Mass Spectrometry (ESI+) | m/z 128.0 [M+H]⁺ (free base) |
Note: Spectroscopic data are representative and may vary slightly based on the specific experimental conditions and instrument.
Logical Relationships in the Pinner Reaction
The key transformations in the Pinner reaction are illustrated below.
Caption: Key steps in the Pinner reaction for amidine synthesis.
References
Application of Thiazole Derivatives in Cancer Cell Line Studies: A Representative Overview
Disclaimer: Direct experimental data on the application of Thiazole-2-carboximidamide hydrochloride in cancer cell line studies is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related thiazole-carboxamide and 2-aminothiazole derivatives, which have demonstrated significant anticancer activity. This information serves as a general guide and a starting point for researchers interested in evaluating the potential of this compound or similar compounds in cancer research.
Application Notes
Thiazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[1][2][3][4] Derivatives of the 2-aminothiazole and thiazole-carboxamide scaffold have been shown to exhibit cytotoxicity against a wide array of human cancer cell lines, including those of the breast, lung, colon, pancreas, and leukemia.[1][3][5]
The anticancer effects of these derivatives are often attributed to their ability to modulate various cellular processes and signaling pathways critical for cancer cell proliferation and survival.[6] Key mechanisms of action identified for this class of compounds include the inhibition of protein kinases (such as EGFR, HER2, VEGFR-2, and CDK2), interference with tubulin polymerization, and the induction of programmed cell death (apoptosis).[6] Furthermore, some thiazole derivatives have been observed to arrest the cell cycle at different phases, thereby preventing cancer cell division.[6][7]
Given the established anticancer potential of the thiazole scaffold, this compound represents a compound of interest for initial screening and further derivatization in anticancer drug discovery programs. Its water solubility, due to the hydrochloride salt form, may offer advantages in experimental handling and formulation.[8]
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against several human cancer cell lines, as reported in the literature. This data illustrates the potential potency and selectivity of this class of compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-indole-carboxamide | Compound 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [6] |
| Thiazolyl-indole-carboxamide | Compound 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [6] |
| Thiazolyl-indole-carboxamide | Compound 6e | HCT-116 (Colon) | 4.36 | [6] |
| Thiazolyl-indole-carboxamide | Compound 6q | HeLa (Cervical) | 5.04 | [9] |
| Thiazole-2-carboxamide | Compound 6f | Human Lung Cancer | 0.48 | [10] |
| Thiazole-2-carboxamide | Compound 6f | Human Breast Cancer | 3.66 | [10] |
| 2-Aminothiazole Derivative | Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 | [3] |
| 2-Aminothiazole Derivative | Compound 28 | HT29 (Colon) | 0.63 | [3] |
| Thiazole Carboxamide | Compound 2b | COLO205 (Colon) | 30.79 | [11] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | Compound 8c | A-549 (Lung) | Inhibition of 48% at 5 µg/mL | [5] |
| Thiazole Derivative | Compound 4b | HL-60 (Leukemia) | Not specified, but most promising | [7] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the anticancer activity of a novel thiazole derivative, such as this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
A general workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with a test compound using flow cytometry.
Principle of Annexin V/PI Apoptosis Assay
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Thiazole-2-carboximidamide Hydrochloride as a Chemical Probe for Target Identification
Disclaimer: There is currently a lack of specific published data detailing the use of Thiazole-2-carboximidamide hydrochloride as a well-characterized chemical probe for target identification. The following application notes and protocols are therefore provided as a generalized guide for researchers and scientists on how to approach the identification and validation of protein targets for a novel bioactive small molecule like this compound.
Introduction
Thiazole-containing compounds are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] this compound, as a derivative, presents potential for biological activity due to its structural motifs.[1] The identification of the specific molecular targets of such a compound is a critical step in drug discovery and development, enabling the elucidation of its mechanism of action and the assessment of its therapeutic potential.
These application notes provide a comprehensive overview of a strategic workflow for identifying the cellular targets of a novel chemical probe, using this compound as a representative example. The protocols focus on two widely-used and powerful techniques: the Cellular Thermal Shift Assay (CETSA) for target engagement validation and Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for the direct identification of binding partners.
Application Notes
Phase 1: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)
The first step in characterizing a new chemical probe is to confirm that it can enter cells and physically interact with its target protein(s). CETSA is a powerful technique for assessing target engagement in a cellular environment.[3][4][5] The principle of CETSA is based on the ligand-induced stabilization of a protein to thermal denaturation.[3][4]
Key Applications of CETSA:
-
Confirmation of target binding in intact cells or cell lysates.
-
Determination of apparent binding affinity through isothermal dose-response experiments.[3]
-
Assessment of on-target activity in a physiological context.
Phase 2: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)
Once target engagement is confirmed, the next step is to identify the specific protein or proteins that the compound binds to. Affinity chromatography is a classic and effective method for isolating binding partners from a complex biological sample. This involves immobilizing a derivative of the chemical probe onto a solid support to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry-based proteomics.
Workflow for AC-MS:
-
Synthesis of an Affinity Probe: A derivative of this compound with a linker for immobilization is required.
-
Immobilization: The affinity probe is covalently attached to a resin (e.g., NHS-activated sepharose beads).
-
Affinity Pulldown: The immobilized probe is incubated with cell lysate to capture binding proteins.
-
Elution: The bound proteins are eluted from the resin.
-
Proteomic Analysis: The eluted proteins are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Phase 3: Target Validation and Pathway Analysis
Following the identification of potential targets, further experiments are necessary to validate these findings and to understand their functional consequences. This may involve:
-
Orthogonal Assays: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with recombinant protein to confirm direct binding and determine binding kinetics.
-
RNA Interference (RNAi) or CRISPR/Cas9: Knocking down or knocking out the identified target to see if it phenocopies the effect of the compound.
-
Signaling Pathway Analysis: Investigating the effect of the compound on downstream signaling pathways known to be regulated by the identified target.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA experiment to determine the thermal stabilization of a target protein upon binding to this compound.
Materials:
-
Cell culture of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes and a thermal cycler
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to a suspected target protein
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Protocol 2: Affinity Chromatography Pulldown
This protocol outlines the steps for identifying binding partners of this compound from a cell lysate.
Materials:
-
Affinity probe (a derivative of this compound with a linker)
-
NHS-activated Sepharose beads (or similar)
-
Cell lysate
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or a solution of the free compound)
-
Sample buffer for mass spectrometry
Methodology:
-
Immobilization of the Affinity Probe:
-
Wash the NHS-activated Sepharose beads with cold 1 mM HCl.
-
Dissolve the affinity probe in a suitable coupling buffer (e.g., bicarbonate buffer, pH 8.3).
-
Incubate the beads with the affinity probe solution for 1-2 hours at room temperature or overnight at 4°C.
-
Block any remaining active groups on the beads by incubating with a blocking agent (e.g., Tris or ethanolamine).
-
Wash the beads extensively to remove any non-covalently bound probe.
-
-
Affinity Pulldown:
-
Incubate the immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have been blocked but have no probe attached.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the specifically bound proteins using an appropriate elution buffer. Competitive elution with a high concentration of free this compound is often preferred to increase specificity.
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate and buffer-exchange the eluted proteins.
-
Perform in-solution or in-gel trypsin digestion of the proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Data Presentation
Quantitative data from the target identification experiments should be presented in a clear and organized manner.
Table 1: Example Data Table for CETSA Results
| Temperature (°C) | Relative Amount of Soluble Target (Vehicle) | Relative Amount of Soluble Target (Compound) | Thermal Shift (ΔTm) |
| 40 | 1.00 | 1.00 | |
| 45 | 0.95 | 0.98 | |
| 50 | 0.80 | 0.92 | |
| 55 | 0.50 | 0.85 | +4.5 °C |
| 60 | 0.20 | 0.60 | |
| 65 | 0.05 | 0.30 | |
| 70 | 0.01 | 0.10 |
Table 2: Example Data Table for Mass Spectrometry Results
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Fold Change (Compound/Control) |
| P01234 | TGT1 | Target Protein 1 | 250 | 15 | 12.5 |
| Q56789 | TGT2 | Target Protein 2 | 180 | 9 | 8.2 |
| P98765 | NSB1 | Non-specific Binder 1 | 50 | 3 | 1.5 |
| ... | ... | ... | ... | ... | ... |
Visualizations
.dot
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. kuey.net [kuey.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale and high-resolution mass spectrometry-based proteomics profiling defines molecular subtypes of esophageal cancer for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry–Based Proteomics in Clinical Diagnosis of Amyloidosis and Multiple Myeloma: A Review (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Thiazole-2-carboximidamide Hydrochloride Analogs
Introduction
The thiazole ring is a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Thiazole-2-carboximidamide hydrochloride and its analogs, which feature a reactive carboxamidine functional group, present a promising class of compounds for drug discovery.[1] High-throughput screening (HTS) provides an efficient methodology for systematically evaluating large libraries of these analogs to identify lead compounds for further development.[3]
This document outlines detailed protocols for two distinct HTS campaigns designed to identify and characterize this compound analogs with potential anticancer activity: a primary cell-based viability screen and a secondary biochemical kinase inhibition assay.
Application Note 1: Primary High-Throughput Cell Viability Screening
Objective: To identify this compound analogs that exhibit cytotoxic or cytostatic effects against a human cancer cell line in a high-throughput format.
Assay Principle: This protocol utilizes a resazurin-based fluorescence assay to measure cell viability. Viable, metabolically active cells reduce the non-fluorescent blue dye, resazurin, into the highly fluorescent pink dye, resorufin. A decrease in fluorescent signal in the presence of a test compound indicates a reduction in cell viability. This robust "add-incubate-read" format is highly amenable to automated HTS.
dot
Caption: HTS workflow for the cell-based viability screening assay.
Experimental Protocol
Materials and Reagents:
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another suitable cancer cell line.[4][5]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.
-
Reagents: CellTiter-Blue® Cell Viability Assay reagent, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Compound Library: this compound analogs dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Controls: Staurosporine (positive control for cytotoxicity), DMSO (negative/vehicle control).
-
Equipment: Automated liquid handler, multi-mode plate reader with fluorescence detection, CO₂ incubator.
Procedure (384-Well Format):
-
Cell Plating:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in growth medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of the assay plates (yielding 5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a compound source plate by diluting the 10 mM stock library to an intermediate concentration.
-
Using an acoustic or pin-tool liquid handler, transfer 50 nL of each compound, positive control (Staurosporine), and negative control (DMSO) to the assay plates. This results in a final screening concentration of 10 µM with 0.1% DMSO.[6]
-
-
Incubation:
-
Return the assay plates to the incubator for 48 hours at 37°C with 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the CellTiter-Blue® reagent to room temperature.
-
Add 10 µL of the reagent to each well of the assay plates.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis and Presentation:
-
Calculate Percent Inhibition: The activity of each compound is calculated relative to the control wells:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Assess Assay Quality: The Z'-factor is calculated to determine the robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[6]
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
-
Hit Identification: Compounds demonstrating inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean) are selected as primary hits for further validation.
Table 1: Representative Primary HTS Data
| Compound ID | Analog Structure | Concentration (µM) | % Inhibition | Hit (Yes/No) |
|---|---|---|---|---|
| T2C-001 | (Parent Scaffold) | 10 | 8.2 | No |
| T2C-002 | R¹ = 4-Cl-Ph | 10 | 65.7 | Yes |
| T2C-003 | R¹ = 3-NO₂-Ph | 10 | 88.1 | Yes |
| T2C-004 | R¹ = 4-MeO-Ph | 10 | 12.5 | No |
| T2C-005 | R¹ = 2-pyridyl | 10 | 5.3 | No |
| Staurosporine | (Control) | 1 | 98.9 | N/A |
Application Note 2: Secondary Biochemical Kinase Inhibition Assay (VEGFR-2)
Objective: To determine if the cytotoxic activity of primary hits is due to direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[7]
Assay Principle: This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in the luminescent signal indicates inhibition of the kinase by the test compound.
dot
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocol
Materials and Reagents:
-
Enzyme: Recombinant human VEGFR-2 kinase.
-
Substrate: Poly(Glu, Tyr) 4:1 or other suitable peptide substrate.
-
Reagents: ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent), Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, DTT.
-
Assay Plates: 384-well, white, low-volume, non-binding surface plates.
-
Test Compounds: Confirmed hits from the primary screen, serially diluted.
-
Controls: Sorafenib (positive control inhibitor), DMSO (negative control).
Procedure (384-Well Format):
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each hit compound in DMSO. Transfer 50 nL of each dilution to the assay plate.
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate solution in Kinase Reaction Buffer.
-
Dispense 2.5 µL of the 2X enzyme/substrate solution into each well.
-
Prepare a 2X ATP solution.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well (final ATP concentration should be at or near the Kₘ for the enzyme).
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Signal Development:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Presentation:
-
Calculate Percent Inhibition: As in the primary screen, calculate % inhibition for each concentration.
-
Generate IC₅₀ Curves: Plot the % inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Table 2: Representative IC₅₀ Data for Confirmed Hits
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | VEGFR-2 IC₅₀ (µM) |
|---|---|---|
| T2C-002 | 65.7 | 1.85 |
| T2C-003 | 88.1 | 0.76 |
| T2C-019 | 58.3 | > 50 |
| T2C-024 | 72.1 | 4.22 |
| Sorafenib | 99.5 | 0.09 |
HTS Cascade and Hit Triage
Following the primary and secondary screens, a logical progression of experiments is necessary to validate hits and advance them toward lead optimization.
dot
Caption: A typical HTS cascade for drug discovery.
Follow-up Steps:
-
Hit Confirmation: Re-test primary hits from a freshly prepared sample to confirm activity.
-
Dose-Response Analysis: Generate full dose-response curves for confirmed hits in the primary assay to determine their potency (EC₅₀).
-
Orthogonal Assays: Validate hits in a different cell viability assay (e.g., an ATP-based assay like CellTiter-Glo®) to rule out technology-specific artifacts.[8]
-
Selectivity Profiling: Screen active compounds against a panel of related kinases to assess their selectivity profile.
-
Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structures of the active analogs and their biological potency to guide the synthesis of new, improved compounds.[6]
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: Thiazole-2-carboximidamide Hydrochloride in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Thiazole-2-carboximidamide hydrochloride as a versatile building block in combinatorial chemistry for the discovery of novel therapeutic agents.
Introduction
This compound is a key chemical intermediate valued for its dual functional groups: a thiazole ring, a common feature in many bioactive molecules, and a reactive carboxamidine group.[1] This unique structure allows for the streamlined synthesis of complex heterocyclic systems, making it an excellent scaffold for the generation of diverse compound libraries in drug discovery.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2] Specifically, thiazole-containing compounds have been identified as potent inhibitors of key signaling proteins such as p38 MAP kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in inflammatory diseases and cancer.
Core Application: Synthesis of a 2-(Thiazol-2-yl)pyrimidine Library
A primary application of this compound in combinatorial chemistry is its use in the synthesis of 2-(thiazol-2-yl)pyrimidine libraries. The carboxamidine moiety readily undergoes condensation with 1,3-dicarbonyl compounds to form the pyrimidine ring, a privileged structure in medicinal chemistry. This reaction is well-suited for parallel synthesis, allowing for the rapid generation of a multitude of analogs by varying the substituents on the dicarbonyl starting material.
Experimental Workflow: Parallel Solution-Phase Synthesis
The following diagram illustrates the workflow for the parallel synthesis of a 2-(thiazol-2-yl)pyrimidine library.
References
Application Notes and Protocols for Studying the Kinetics of Thiazole-2-carboximidamide Hydrochloride Binding to c-Met Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carboximidamide hydrochloride is a small molecule belonging to the thiazole class of compounds. Derivatives of this class have shown a wide range of pharmacological activities, including potential as anticancer agents.[1][2] One of the key targets in cancer therapy is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[3][4] Dysregulation of the c-Met signaling pathway, primarily through its ligand, hepatocyte growth factor (HGF), is implicated in tumor growth, invasion, and metastasis.[5][6] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a promising therapeutic strategy.[3][4]
These application notes provide a detailed experimental framework for characterizing the binding kinetics of this compound to the c-Met kinase domain using Surface Plasmon Resonance (SPR).
Key Signaling Pathway: HGF/c-Met
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation, survival, motility, and invasion.[7][8][9] this compound is investigated here as a potential inhibitor of the c-Met kinase, which would block these downstream effects.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the procedure for determining the binding kinetics (association rate constant, kₐ; dissociation rate constant, kₔ) and affinity (dissociation constant, Kₗ) of this compound for the c-Met kinase domain.
Objective: To quantitatively measure the binding interaction between this compound and recombinant human c-Met kinase domain.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human c-Met Kinase Domain (activated) | Any reputable | Ligand to be immobilized |
| This compound | Sigma-Aldrich | Analyte for kinetic analysis |
| SPR Sensor Chip (e.g., CM5) | Cytiva | Surface for ligand immobilization |
| Amine Coupling Kit (EDC, NHS, Ethanolamine) | Cytiva | For covalent immobilization of c-Met |
| SPR Running Buffer (e.g., HBS-EP+) | Cytiva | Mobile phase for SPR analysis |
| Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0) | In-house | Buffer for c-Met dilution during immobilization |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for the analyte stock solution |
Instrumentation
-
A Surface Plasmon Resonance instrument (e.g., Biacore T200, Cytiva).
Experimental Workflow
Caption: Workflow for SPR-based kinetic analysis of small molecule-protein interaction.
Detailed Methodology
1. Preparation of Reagents:
-
Running Buffer (HBS-EP+): Prepare as per the manufacturer's instructions, filter, and degas. It is recommended to add 1-5% DMSO to the running buffer to match the analyte solution and minimize bulk refractive index effects.[10]
-
Immobilization Buffer: Prepare 10 mM Sodium Acetate at pH 5.0, filter, and degas.
-
c-Met Kinase Solution: Dilute the recombinant c-Met kinase domain to a final concentration of 10-50 µg/mL in the immobilization buffer. The optimal concentration should be determined empirically.
-
Analyte Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Analyte Working Solutions: Perform a serial dilution of the analyte stock solution in the running buffer (containing DMSO) to obtain a range of concentrations (e.g., 0.1 µM to 10 µM). The concentration range should ideally span 10-fold below and 10-fold above the expected Kₗ.[11]
2. Immobilization of c-Met Kinase:
-
Equilibrate the SPR system with the running buffer.
-
Activate the surface of the sensor chip (flow cells 2, 3, and 4; flow cell 1 as a reference) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the c-Met kinase solution over the activated surfaces until the desired immobilization level is reached (e.g., 8000-10000 Response Units, RU).
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.
3. Kinetic Binding Analysis:
-
Inject the prepared analyte working solutions at various concentrations over the immobilized c-Met surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase of 120-180 seconds, followed by a dissociation phase of 300-600 seconds with running buffer.
-
Between each analyte injection, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). The suitability of the regeneration solution must be tested to ensure it removes the bound analyte without denaturing the immobilized ligand.
-
Include several buffer blanks (running buffer with DMSO) in the injection series for double referencing.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Further correct the data by subtracting the average of the buffer blank injections.
-
Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (kₐ, kₔ, and Kₗ).
Expected Quantitative Data
The following table summarizes the expected kinetic and affinity parameters to be obtained from the SPR analysis.
| Parameter | Symbol | Unit | Description |
| Association Rate Constant | kₐ | M⁻¹s⁻¹ | The rate at which the analyte binds to the ligand. |
| Dissociation Rate Constant | kₔ | s⁻¹ | The rate at which the analyte-ligand complex decays. |
| Dissociation Constant | Kₗ | M (molar) | The measure of binding affinity (kₔ/kₐ). A lower Kₗ indicates higher affinity. |
Summary
This document provides a comprehensive guide for investigating the binding kinetics of this compound to the c-Met kinase domain. The detailed SPR protocol and the accompanying workflow and signaling pathway diagrams offer a robust framework for researchers in the field of drug discovery and development to characterize the interaction of this and other small molecules with their protein targets. Accurate determination of binding kinetics is crucial for understanding the mechanism of action and for the optimization of lead compounds.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 3. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of Thiazole-2-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carboximidamide hydrochloride is a small molecule belonging to the 2-aminothiazole class of compounds. This structural motif is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents, particularly in the oncology space.[1] Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The hydrochloride salt form of this compound suggests enhanced aqueous solubility, a favorable characteristic for formulation development.[2]
These application notes provide a comprehensive guide to the formulation of this compound for preclinical in vivo studies. The protocols outlined below are based on established practices for similar small molecules and hydrochloride salts. It is imperative for researchers to conduct preliminary solubility and stability assessments to determine the optimal formulation for their specific experimental needs.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The lack of extensive experimental data necessitates initial characterization by the end-user.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Notes |
| IUPAC Name | This compound | |
| Synonyms | 2-Amidinothiazole hydrochloride, 2-Thiazolylformamidine hydrochloride | |
| CAS Number | 247037-82-7 | |
| Molecular Formula | C₄H₆ClN₃S | |
| Molecular Weight | 163.63 g/mol | |
| Appearance | Off-white to white crystalline solid | |
| Melting Point | 172-175 °C (for the related 2-Amidinothiophene hydrochloride) | |
| Boiling Point | 220.8 °C at 760 mmHg (Predicted) | |
| Solubility | Expected to be soluble in polar solvents like water and methanol due to its salt nature. No specific quantitative data is currently available. | |
| pKa | The amidinium group is strongly basic, with a predicted pKa > 10. | |
| Stability | Stable under normal storage conditions. |
Potential Mechanism of Action and Signaling Pathway
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[3] While the specific targets of this compound have not been fully elucidated, a plausible mechanism of action, based on structurally related compounds like tiazofurin, is the inhibition of inosine monophosphate dehydrogenase (IMPDH).
IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition leads to the depletion of GTP pools, which is critical for DNA and RNA synthesis, thereby arresting cell proliferation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiazole-2-carboximidamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of Thiazole-2-carboximidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and effective route involves a two-step process:
-
Synthesis of 2-cyanothiazole: This intermediate can be synthesized from various starting materials, with a notable method involving the reaction of 1,4-dithiane-2,5-diol with cyanogen gas.[1]
-
Pinner Reaction: 2-cyanothiazole is then converted to this compound via the Pinner reaction. This involves the formation of an imidate intermediate by reacting the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride, followed by aminolysis with ammonia.[2][3][4][5]
Q2: What are the critical parameters for a successful Pinner reaction to synthesize the target amidine?
A2: The Pinner reaction is highly sensitive to reaction conditions. Key parameters to control for optimal yield and purity include:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used to prevent the hydrolysis of the nitrile and the imidate intermediate to the corresponding amide, which is a common side product.[3]
-
Dry Hydrogen Chloride: The use of dry hydrogen chloride gas is crucial for the formation of the Pinner salt (the imidate hydrochloride intermediate).
-
Temperature Control: The formation of the imidate hydrochloride is an exothermic reaction and should be performed at low temperatures (typically 0 °C) to prevent the formation of byproducts.[4]
-
Stoichiometry: Precise control of the stoichiometry of the reactants, particularly the alcohol and hydrogen chloride, is important to ensure complete conversion of the nitrile.
Q3: Can I use a different alcohol for the Pinner reaction?
A3: Yes, other anhydrous alcohols can be used, which will result in the formation of the corresponding alkyl imidate intermediate. However, ethanol is commonly used. The choice of alcohol may influence the reaction rate and the subsequent aminolysis step.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Samples can be taken from the reaction mixture at different time intervals to check for the disappearance of the starting material (2-cyanothiazole) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete conversion of 2-cyanothiazole. | - Ensure strictly anhydrous conditions. - Use a sufficient excess of dry HCl gas. - Increase the reaction time for the Pinner salt formation. |
| Decomposition of the imidate intermediate. | - Maintain a low temperature (0-5 °C) during the Pinner salt formation. | |
| Inefficient aminolysis. | - Ensure complete saturation of the reaction mixture with ammonia gas during the aminolysis step. - Consider using a sealed reaction vessel to maintain ammonia pressure. | |
| Formation of 2-thiazolecarboxamide as a major byproduct | Presence of moisture in the reaction. | - Thoroughly dry all glassware and use anhydrous solvents and reagents. - Handle hygroscopic materials in a glovebox or under an inert atmosphere. |
| Premature hydrolysis of the imidate intermediate. | - Work up the reaction mixture promptly after the aminolysis step. | |
| Difficulty in isolating the final product | Product is highly soluble in the reaction solvent. | - Concentrate the reaction mixture under reduced pressure. - Precipitate the product by adding a non-polar solvent (e.g., diethyl ether, hexane). |
| Product is an oil instead of a solid. | - Try trituration with a suitable solvent to induce crystallization. - Purify by column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent system. | |
| Discoloration of the final product | Presence of impurities or side products. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether). - Treat the solution with activated charcoal to remove colored impurities before recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanothiazole
This protocol is adapted from a reported synthesis of 2-cyanothiazole.[1]
Materials:
-
1,4-Dithiane-2,5-diol
-
Cyanogen gas ((CN)₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Ethanol (EtOH)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve 1,4-dithiane-2,5-diol in anhydrous ethanol.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble cyanogen gas through the solution for a specified period while maintaining the temperature at 0 °C.
-
After the reaction is complete (monitored by TLC), quench the reaction with a suitable reagent.
-
Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.
-
Dissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add trimethylsilyl chloride (TMSCl) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and work up to isolate the crude 2-cyanothiazole.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-cyanothiazole.
Protocol 2: Synthesis of this compound (Pinner Reaction)
This protocol is a general procedure based on the Pinner reaction for the synthesis of amidines from nitriles.[3][4]
Materials:
-
2-Cyanothiazole
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
-
Ammonia (NH₃) gas
Procedure:
-
Formation of Ethyl 2-thiazolecarboximidate hydrochloride (Pinner Salt):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-cyanothiazole in anhydrous ethanol and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt should form.
-
Continue passing HCl gas until the solution is saturated.
-
Seal the flask and allow it to stand at 0-5 °C for an extended period (e.g., 12-24 hours) to ensure complete formation of the Pinner salt.
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Formation of this compound:
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The Pinner salt will gradually dissolve as the amidine is formed.
-
Continue passing ammonia until the solution is saturated.
-
Stir the reaction mixture at room temperature for several hours.
-
The byproduct, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude Thiazole-2-carboximidamide free base.
-
Dissolve the crude amidine in a minimal amount of anhydrous ethanol and add a solution of HCl in ethanol or bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Collect the precipitated this compound by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Quantitative Data Summary
| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Synthesis of 2-Cyanothiazole | 1,4-Dithiane-2,5-diol, (CN)₂, DIPEA | Ethanol | 0 | - | ~55 (over 4 steps) | [1] |
| Pinner Reaction (general) | Nitrile, Alcohol, HCl | Ether/Alcohol | 0 - RT | 12-24 | Varies | [3][4] |
| Aminolysis (general) | Imidate salt, Ammonia | Alcohol | 0 - RT | 2-12 | Varies | [3][4] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Overcoming solubility issues with Thiazole-2-carboximidamide hydrochloride in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Thiazole-2-carboximidamide hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
As a hydrochloride salt, this compound is expected to have enhanced solubility in aqueous solutions compared to its free base form.[1] The protonated form of the molecule, stabilized by the hydrochloride salt, is more polar and thus more readily solvated by water. However, the exact solubility can be influenced by the pH of the buffer, temperature, and the presence of other solutes.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound, the salt of a weak base, is highly dependent on pH. The pKa of the conjugate acid of the carboximidamide group is predicted to be around 9-10.
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Acidic pH (pH < pKa): In acidic buffers (e.g., citrate buffer pH 4-5), the compound will be predominantly in its protonated, more soluble form. Higher solubility is expected at lower pH values.
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Neutral to Alkaline pH (pH ≥ pKa): As the pH approaches and surpasses the pKa, the compound will deprotonate to its less soluble free base form. This can lead to precipitation, especially at higher concentrations. Therefore, lower solubility is expected in neutral (e.g., PBS pH 7.4) and alkaline (e.g., Tris buffer pH 8-9) buffers.
Q3: I am observing precipitation when dissolving the compound in PBS (pH 7.4). What can I do?
Precipitation in neutral or alkaline buffers is a common issue for hydrochloride salts of weak bases. Here are several strategies to overcome this:
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Lower the pH: If your experimental conditions allow, preparing your stock solution in a more acidic buffer and then diluting it into your final experimental medium can help maintain solubility.
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Use a Co-solvent: Preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer is a common practice. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting your experiment. Always include a vehicle control with the same concentration of the co-solvent in your experiments.
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Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. However, be cautious about the compound's stability at elevated temperatures.
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Prepare Fresh Solutions: Due to potential stability issues and precipitation over time, it is recommended to prepare solutions fresh for each experiment.
Q4: What is the potential mechanism of action for this compound?
While the specific biological targets of this compound are not definitively established in the provided search results, some thiazole derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH).[2][3] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] Inhibition of IMPDH can disrupt DNA and RNA synthesis, making it a target for antiviral and anticancer therapies.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The pH of the buffer is too high, leading to the formation of the insoluble free base. | - Prepare the solution in a buffer with a lower pH (acidic conditions).- Prepare a concentrated stock solution in DMSO or ethanol and then dilute it into the aqueous buffer. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly converting to its less soluble free base at the given pH. The solution may be supersaturated. | - Prepare solutions fresh before use.- If possible, lower the pH of the final solution.- Consider reducing the final concentration of the compound. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Precipitation of the compound during the experiment. | - Visually confirm complete dissolution before use.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.- Re-evaluate the solubility of the compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (MW: 163.63 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out 1.64 mg of this compound and place it into a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
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If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Aqueous Solubility Determination
This protocol provides a general method for determining the equilibrium solubility of this compound in a chosen aqueous buffer.
Materials:
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This compound
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Selected aqueous buffer (e.g., PBS, Tris, Citrate) at the desired pH
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Small glass vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
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Add an excess amount of this compound to a glass vial.
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Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.
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Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
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Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
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Carefully collect a known volume of the supernatant without disturbing the pellet.
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Dilute the supernatant with the appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
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The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Visualizations
Caption: General experimental workflows for stock solution preparation and aqueous solubility determination.
Caption: Potential signaling pathway involving the inhibition of IMPDH by thiazole derivatives.
References
Troubleshooting failed reactions involving Thiazole-2-carboximidamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-2-carboximidamide hydrochloride. The following information is designed to help overcome common challenges encountered during reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is resulting in a very low yield of the desired N-substituted product. What are the potential causes and how can I improve the yield?
A1: Low yields in reactions involving this compound can stem from several factors, primarily related to the reactivity of the amidine group and the stability of the thiazole ring.
Troubleshooting Steps:
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Moisture and Hydrolysis: The carboximidamide group is susceptible to hydrolysis, which can lead to the formation of the corresponding amide or carboxylic acid, reducing the yield of your desired product.[1]
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Recommendation: Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Base Strength and Equivalents: The hydrochloride salt of Thiazole-2-carboximidamide is acidic. A base is typically required to liberate the free amidine for reaction. The choice and amount of base are critical.
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Recommendation: Use a non-nucleophilic base to avoid side reactions. The amount of base should be carefully optimized; typically, 1.1 to 1.5 equivalents are sufficient to neutralize the hydrochloride and facilitate the reaction.
-
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Reaction Temperature: While heating can increase the reaction rate, excessive temperatures may lead to decomposition of the starting material or product.
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Recommendation: Start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is not proceeding. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal conditions.
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Recommendation: Extend the reaction time and monitor its progress. Consider using a different solvent to improve the solubility of your reactants.
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Q2: I am observing an unexpected byproduct with a mass corresponding to the hydrolysis of the amidine. How can I prevent this?
A2: The formation of thiazole-2-carboxamide or thiazole-2-carboxylic acid is a common issue arising from the hydrolysis of the carboximidamide functional group.[1]
Preventative Measures:
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Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount. Use freshly dried solvents and reagents.
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pH Control: During workup and purification, avoid strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use a buffered solution at a neutral pH.
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Purification Method: Consider non-aqueous workup procedures. For purification, column chromatography on silica gel with a non-polar eluent system is often effective.
Q3: My NMR spectrum of the purified product shows broad peaks for the N-H protons, making characterization difficult. What is the reason for this, and how can I get a better spectrum?
A3: Broadening of N-H signals in the ¹H NMR spectrum of amidine-containing compounds is a common phenomenon.
Causes and Solutions:
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Tautomerism: Amidines can exist as a mixture of tautomers in solution, and rapid exchange between these forms can lead to broad signals.
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Quadrupole Moment of Nitrogen: The nitrogen atom has a nuclear quadrupole moment that can cause rapid relaxation of adjacent protons, resulting in peak broadening.
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Proton Exchange: Exchange of the N-H protons with residual protic solvents (like water) can also cause significant broadening.
Troubleshooting NMR Analysis:
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Low-Temperature NMR: Cooling the NMR probe can slow down the tautomeric exchange and proton exchange rates, potentially resulting in sharper signals.
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Solvent Choice: Using a polar, aprotic solvent like DMSO-d₆ can help to slow down proton exchange and may lead to sharper N-H peaks due to hydrogen bonding with the solvent.
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D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause the N-H protons to exchange with deuterium. The disappearance of the broad signal upon addition of D₂O confirms its identity as an N-H proton.
Q4: The purification of my N-substituted thiazole-2-carboximidamide product by column chromatography is proving difficult, with the product streaking or sticking to the column.
A4: The basicity of the amidine group can lead to strong interactions with the acidic silica gel, causing purification challenges.
Purification Strategies:
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Deactivating Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) mixed into the eluent. This will neutralize the acidic sites on the silica and reduce product adsorption. A common practice is to use an eluent system containing 0.5-1% triethylamine.
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Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic), or a C18-functionalized silica for reverse-phase chromatography.
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Recrystallization: If the product is a solid, recrystallization can be an effective purification method to avoid column chromatography altogether.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for N-Arylation of this compound
| Parameter | Recommended Range | Notes |
| Temperature | 25 - 100 °C | Start at lower temperatures and optimize as needed. |
| Solvent | DMF, DMSO, Dioxane | Ensure anhydrous conditions. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Use 1.1 - 1.5 equivalents. |
| Reactant Ratio | 1:1.2 (Amidine:Electrophile) | A slight excess of the electrophile may improve conversion. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-Thiazole-2-carboximidamide
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
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Add an anhydrous aprotic solvent such as DMF or DMSO.
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Add a suitable non-nucleophilic base (e.g., K₂CO₃, 1.2 eq.) and stir the suspension for 15-30 minutes at room temperature.
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Add the aryl halide (1.1 eq.) and a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and a suitable ligand (e.g., Xantphos, 0.1 eq.) if performing a cross-coupling reaction. For a nucleophilic aromatic substitution, a catalyst may not be necessary, but heating might be required.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: General reaction pathway and potential side reaction.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling Thiazole-2-carboximidamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-2-carboximidamide hydrochloride in coupling reactions. The primary focus of this guide is the acylation of the carboximidamide group with a carboxylic acid to form an N-acyl-thiazole-2-carboximidamide.
Frequently Asked Questions (FAQs)
Q1: What is the most likely coupling reaction involving this compound?
The most common and synthetically valuable coupling reaction for this substrate is the acylation of the carboximidamide (amidine) functional group with a carboxylic acid. This reaction forms a stable N-acylamidine linkage, which is a key structural motif in many biologically active molecules. The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack from one of the nitrogen atoms of the carboximidamide.
Q2: How does the hydrochloride salt form of the starting material affect the reaction?
Thiazole-2-carboximidamide is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.[1] However, in the coupling reaction, the hydrochloride will protonate the basic carboximidamide group, rendering it non-nucleophilic. Therefore, it is crucial to add a base to the reaction mixture to neutralize the HCl and liberate the free base of the thiazole-2-carboximidamide for it to react. Typically, a non-nucleophilic organic base is used for this purpose.
Q3: Which nitrogen atom of the carboximidamide group is acylated?
The regioselectivity of acylation on an unsubstituted carboximidamide can be complex and may result in a mixture of products. The reaction can occur at either the internal (N) or terminal (N') nitrogen atom. The distribution of these products can be influenced by the reaction conditions, including the solvent, base, and the nature of the acylating agent. For many applications, the resulting tautomers are considered as a single compound, but for specific structural requirements, chromatographic separation may be necessary.
Q4: What are the recommended starting conditions for a coupling reaction with a standard carboxylic acid?
For a standard coupling reaction, a good starting point is to use a carbodiimide coupling agent in an anhydrous polar aprotic solvent. A typical setup would involve dissolving the carboxylic acid in DMF, adding a coupling agent like HATU and a non-nucleophilic base such as DIPEA, allowing for a pre-activation period, and then adding the this compound along with an additional equivalent of base.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in coupling reactions. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution(s) | Explanation |
| Incomplete Neutralization of Hydrochloride | Add at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine). One equivalent is for the HCl salt, and the second is for the acid generated during the coupling reaction. | The carboximidamide must be in its free base form to be nucleophilic. |
| Poor Carboxylic Acid Activation | Use a more potent coupling reagent (e.g., HATU, HBTU, PyBOP).[2] Increase the pre-activation time of the carboxylic acid with the coupling agent before adding the thiazole-2-carboximidamide. | Incomplete activation leads to unreacted starting materials. |
| Presence of Water | Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. | Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and reducing the yield. |
| Low Nucleophilicity of Carboximidamide | Consider converting the carboxylic acid to a more reactive acylating agent, such as an acyl chloride. | For particularly unreactive systems, a more potent electrophile may be required. |
| Suboptimal Solvent | Screen different anhydrous polar aprotic solvents such as DMF, NMP, or DCM.[3] | Solubility of all reactants is crucial for the reaction to proceed efficiently. |
| Steric Hindrance | If either the carboxylic acid or the thiazole moiety is sterically hindered, consider using a less bulky coupling reagent and increasing the reaction temperature and time. | Steric hindrance can significantly slow down the reaction rate. |
Issue 2: Formation of Multiple Products or Side Reactions
The presence of multiple spots on a TLC or peaks in an LC-MS can indicate side reactions or the formation of isomers.
| Potential Cause | Recommended Solution(s) | Explanation |
| Acylation at Thiazole Ring Nitrogen | This is less likely under standard amide coupling conditions but could occur at high temperatures. Use milder reaction conditions. | The thiazole ring nitrogens are generally less nucleophilic than the carboximidamide group. |
| Formation of Regioisomers | Optimize reaction conditions (solvent, temperature, base) to favor one isomer. If inseparable, consider if the mixture can be used in the next step. | Acylation can occur on either nitrogen of the amidine group. |
| Self-Condensation of Carboxylic Acid | Use an appropriate amount of coupling reagent (typically 1.0-1.2 equivalents). | Excess coupling reagent can lead to the formation of symmetric anhydrides from the carboxylic acid. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, avoid using alcoholic solvents which can react with the activated acid. | Reactive solvents can lead to undesired byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol provides a general method for the acylation of this compound with a generic carboxylic acid.
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To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.2 eq.).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add this compound (1.0 eq.) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
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Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Chloride Method for Less Reactive Systems
For sterically hindered or electronically deactivated carboxylic acids, conversion to the acyl chloride may be necessary.
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To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
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Dissolve the resulting crude acyl chloride in anhydrous DCM.
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In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM and add a non-nucleophilic base such as triethylamine (2.2 eq.).
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Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Work-up and purify as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for analogous amide coupling reactions found in the literature. These can serve as a guide for optimizing your specific reaction.
Table 1: Comparison of Coupling Reagents and Conditions for Thiazole Carboxamide Synthesis
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(benzamido)thiazole-4-carboxylic acid | 1H-benzo[d]imidazol-2-amine | HBTU | DIPEA | DMF | RT | 48 | ~70-80 | [4] |
| 2-(furan-2-carboxamido)thiazole-4-carboxylic acid | 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | HBTU | DIPEA | DMF | 85 | 16 | 35 | [4] |
| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid | 3,4,5-Trimethoxyaniline | EDCI | DMAP | DCM | RT | 48 | ~60-70 | |
| Benzoic Acid | Benzylamine | HATU | DIPEA | DMF | RT | 12 | >90 | General Protocol |
Visualizations
Caption: General workflow for the coupling of a carboxylic acid with Thiazole-2-carboximidamide HCl.
References
Identification and removal of impurities from Thiazole-2-carboximidamide hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiazole-2-carboximidamide hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-cyanothiazole. This is followed by the conversion of the nitrile group to a carboximidamide hydrochloride via the Pinner reaction.
Q2: What are the potential impurities I should be aware of during this synthesis?
Potential impurities can arise from both stages of the synthesis.
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From 2-cyanothiazole synthesis: Unreacted starting materials (e.g., 2-bromothiazole or 2-aminothiazole) and byproducts from side reactions.
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From the Pinner reaction: The most common impurity is the corresponding amide (Thiazole-2-carboxamide), formed by the hydrolysis of the intermediate imidate or the final amidine hydrochloride. Other potential impurities include unreacted 2-cyanothiazole and orthoesters if an excess of alcohol is used under anhydrous conditions.
Q3: How can I identify the presence of these impurities?
A combination of analytical techniques is recommended for impurity identification:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product from impurities. Different retention times will be observed for this compound, Thiazole-2-carboxamide, and unreacted 2-cyanothiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the chemical structure of impurities. For example, the amide impurity will show a characteristic set of peaks distinct from the amidine product.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and any impurities, aiding in their identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-cyanothiazole | Incomplete reaction of the starting material (e.g., 2-bromothiazole). | Ensure the reaction temperature and time are optimized. Use a slight excess of the cyanide source. Monitor the reaction progress using TLC or GC to ensure completion. |
| Side reactions, such as hydrolysis of the nitrile. | Maintain anhydrous conditions throughout the reaction and workup. | |
| Presence of Thiazole-2-carboxamide impurity | Presence of water during the Pinner reaction or workup. | The Pinner reaction must be conducted under strictly anhydrous conditions. Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to aqueous solutions. |
| Hydrolysis of the final product during storage. | Store the final product in a desiccator over a suitable drying agent. | |
| Formation of an orthoester byproduct | Use of a large excess of alcohol in the Pinner reaction. | Use a stoichiometric amount or a slight excess of the alcohol in the Pinner reaction. |
| Difficulty in isolating the product | The product may be highly soluble in the reaction solvent. | After the reaction, the solvent can be removed under reduced pressure, and the product can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane. |
| Product is an oil instead of a solid | Presence of impurities that lower the melting point. | Purify the product by recrystallization or column chromatography. Ensure all solvent is removed from the final product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanothiazole from 2-Bromothiazole
This protocol is a common method for the synthesis of 2-cyanothiazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromothiazole | 164.02 | 16.4 g | 0.1 |
| Copper(I) cyanide | 89.56 | 10.7 g | 0.12 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiazole and anhydrous DMF.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to reflux (approximately 150-153 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a solution of ferric chloride (to complex with excess cyanide) and hydrochloric acid in water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 2-cyanothiazole.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Pinner Reaction
This protocol describes the conversion of 2-cyanothiazole to the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Cyanothiazole | 110.13 | 11.0 g | 0.1 |
| Anhydrous Ethanol | 46.07 | 5.8 mL | 0.1 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Dry Hydrogen Chloride Gas | 36.46 | Excess | - |
| Anhydrous Ammonia Gas | 17.03 | Excess | - |
Procedure:
-
Dissolve 2-cyanothiazole in anhydrous diethyl ether in a dry flask equipped with a gas inlet tube and a drying tube.
-
Add anhydrous ethanol to the solution.
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Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
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Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. A white precipitate of the imidate hydrochloride (Pinner salt) should form.
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Filter the Pinner salt under a dry atmosphere and wash with anhydrous diethyl ether.
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Suspend the dry Pinner salt in anhydrous ethanol.
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Cool the suspension in an ice bath and bubble dry ammonia gas through it until the solution is basic.
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Allow the mixture to warm to room temperature and stir for 2-4 hours.
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Filter the reaction mixture to remove ammonium chloride precipitate.
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Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Formation of the primary amide impurity via hydrolysis.
Caption: A logical troubleshooting workflow for synthesis issues.
Stability testing and degradation pathways of Thiazole-2-carboximidamide hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-2-carboximidamide hydrochloride. The information is designed to address common issues encountered during stability testing and degradation pathway analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a chemical compound featuring a thiazole ring and a carboximidamide (amidine) functional group.[1] It is typically a crystalline solid.[1] Its stability is known to be influenced by environmental factors such as temperature and humidity.[1] As a hydrochloride salt, it has enhanced solubility in aqueous solutions.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the carboximidamide group and degradation of the thiazole ring. The carboximidamide group is susceptible to both acid and base-catalyzed hydrolysis, which can lead to the formation of Thiazole-2-carboxylic acid and ammonia, or Thiazole-2-carboxamide. The thiazole ring can undergo degradation through oxidation, photolysis, and extreme thermal stress.
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[2][3][4] Typical stress conditions, in line with ICH guidelines, include:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
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Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
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Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Dry heat at temperatures such as 70°C.
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Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
Q4: My HPLC chromatogram shows unexpected peaks after a stability study. What could be the cause?
A4: Unexpected peaks typically indicate the formation of degradation products. The identity of these degradants will depend on the stress conditions applied. For example, under acidic or basic conditions, you may be observing the formation of Thiazole-2-carboxamide or Thiazole-2-carboxylic acid. Oxidative stress might lead to N-oxides or thiazole ring-opened products. It is crucial to use a validated stability-indicating HPLC method to ensure that these new peaks are well-resolved from the parent compound.
Q5: I am observing poor recovery of the parent compound even under mild stress conditions. What should I investigate?
A5: Poor recovery can be due to several factors:
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Inherent Instability: The compound may be less stable than anticipated under the chosen conditions.
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Adsorption: The compound or its degradants may be adsorbing to the container surface or HPLC column.
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Inappropriate Analytical Method: The analytical method may not be suitable for quantifying the parent compound in the presence of its degradants (e.g., co-elution).
-
Precipitation: The compound or its degradation products may have precipitated out of solution.
Troubleshooting Guides
Issue 1: Inconsistent results in hydrolytic degradation studies.
| Potential Cause | Troubleshooting Step |
| pH Fluctuation | Ensure the pH of the solution is stable throughout the experiment. Use buffered solutions where appropriate. |
| Temperature Variation | Use a calibrated and stable heating source (e.g., water bath, oven). Monitor the temperature closely. |
| Incomplete Dissolution | Ensure the compound is fully dissolved before starting the stress study. Sonication or the use of a co-solvent may be necessary. |
| Sample Evaporation | Use sealed vials, especially at elevated temperatures, to prevent concentration changes due to solvent evaporation. |
Issue 2: Difficulty in separating degradation products by HPLC.
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase | Optimize the mobile phase composition (e.g., solvent ratio, pH, buffer concentration) to improve resolution. |
| Incorrect Column | Select a column with a different selectivity (e.g., C18, C8, Phenyl-Hexyl). |
| Suboptimal Gradient | If using a gradient, adjust the slope and duration to enhance the separation of closely eluting peaks. |
| Co-elution | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. |
Issue 3: Significant degradation observed in control samples (no stress applied).
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity (e.g., HPLC grade) solvents and freshly prepared reagents. |
| Exposure to Light | Protect samples from light by using amber vials or covering them with aluminum foil, especially if the compound is found to be photolabile. |
| Uncontrolled Temperature | Store control samples at the recommended storage temperature in a calibrated chamber. |
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study of this compound. Note: This data is for representative purposes only and may not reflect actual experimental results.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 12.5 (Degradant 1) |
| 0.1 M NaOH (RT, 24h) | 25.8 | 3 | 20.1 (Degradant 2) |
| 10% H₂O₂ (RT, 24h) | 8.5 | 1 | 7.9 (Degradant 3) |
| Dry Heat (70°C, 48h) | 5.1 | 1 | 4.8 (Degradant 4) |
| Photostability (ICH Q1B) | 11.3 | 2 | 9.7 (Degradant 5) |
Table 2: HPLC Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute with the mobile phase.
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Thermal Degradation: Store a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours. At the end of the study, dissolve the sample in the solvent to the initial concentration for analysis.
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Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
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Gradient Program: 0-5 min (95% A, 5% B), 5-20 min (linear gradient to 40% A, 60% B), 20-25 min (linear gradient to 95% A, 5% B), 25-30 min (95% A, 5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
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Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Hypothetical Degradation Pathways
Caption: Proposed hydrolytic degradation pathways for Thiazole-2-carboximidamide.
Caption: Potential oxidative and photolytic degradation pathways.
Experimental Workflow
Caption: General experimental workflow for stability testing.
References
How to prevent the degradation of Thiazole-2-carboximidamide hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Thiazole-2-carboximidamide hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a chemical compound featuring a thiazole ring and a carboximidamide functional group. The hydrochloride salt form is typically used to improve its solubility in aqueous solutions.[1] Like many heterocyclic compounds, especially those containing reactive functional groups such as amidines, it can be susceptible to degradation in solution under various conditions. This degradation can lead to a loss of potency, the formation of impurities, and potentially altered biological activity, which is a critical concern in experimental and drug development settings.
Q2: What are the primary pathways of degradation for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of thiazole derivatives and amidines, the primary degradation pathways are predicted to be:
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Hydrolysis: The carboximidamide group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This can lead to the formation of the corresponding carboxamide or carboxylic acid.
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Oxidation: The thiazole ring and the amidine group can be sensitive to oxidative degradation, potentially initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the cleavage of the thiazole ring or modification of the substituents.[2][3]
Q3: What are the initial signs that my this compound solution is degrading?
Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and its degradation products.[4][5][6]
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
To ensure the stability of your stock solutions, the following practices are recommended:
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Solvent Selection: Use high-purity, degassed solvents. If using organic solvents like DMSO, be aware that they can contain impurities or degrade over time, which may affect the stability of the dissolved compound.[7] For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
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pH Control: If preparing aqueous solutions, consider using a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range, to minimize hydrolysis. The optimal pH should be determined experimentally.
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Temperature: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.
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Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]
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Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of the compound in the stock solution or assay buffer. | 1. Prepare fresh stock solutions for each experiment.2. Perform a stability study of the compound in your specific assay buffer under the experimental conditions (time, temperature, light exposure).3. Analyze the stock solution and samples from the assay by HPLC to check for the presence of degradation products. |
| Appearance of unexpected peaks in my HPLC/LC-MS analysis. | The compound is degrading under the analytical conditions or during sample preparation. | 1. Optimize the analytical method to minimize on-column degradation (e.g., adjust mobile phase pH, temperature).2. Ensure sample preparation is conducted quickly and at low temperatures.3. If degradation is suspected, perform a forced degradation study to identify potential degradation products and confirm if they are present in your samples. |
| Solution changes color over time. | This is a strong indicator of chemical degradation, possibly due to oxidation or photodecomposition. | 1. Immediately discard the solution.2. Prepare a fresh solution using degassed solvents and protect it from light.3. Consider adding an antioxidant (e.g., BHT, ascorbic acid) if oxidative degradation is suspected, but verify its compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and understanding the stability of this compound under various stress conditions.[3][8][9][10][11]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Keep the stock solution in a solid form and in solution at 60°C for 48 hours.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). Maintain a control sample in the dark.
-
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Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed sample. Neutralize the acid and base hydrolysis samples. Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
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Instrumentation: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study. These are illustrative examples, and actual results may vary.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 24 | 60 | 45% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 25% | 2 |
| Thermal (Solution) | 48 | 60 | 5% | 1 |
| Photolytic | 24 | Room Temp | 30% | 4 |
Table 2: Hypothetical Purity Analysis by HPLC
| Sample | Retention Time of Parent Compound (min) | Peak Area of Parent Compound | Retention Times of Degradation Products (min) | % Purity |
| Control (T=0) | 5.2 | 1,500,000 | - | 99.8% |
| Acid Stressed | 5.2 | 1,275,000 | 3.1, 4.5 | 85.0% |
| Base Stressed | 5.2 | 825,000 | 2.8, 3.9, 6.1 | 55.0% |
| Oxidative Stressed | 5.2 | 1,125,000 | 3.5, 5.8 | 75.0% |
| Photolytic Stressed | 5.2 | 1,050,000 | 2.5, 3.3, 4.8, 6.5 | 70.0% |
Visualizations
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Common side reactions in the synthesis of Thiazole-2-carboximidamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Thiazole-2-carboximidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-stage process. The first stage is the preparation of the key intermediate, 2-cyanothiazole. The second stage involves the conversion of 2-cyanothiazole to this compound via the Pinner reaction, followed by ammonolysis.
Q2: What are the critical parameters to control during the Pinner reaction stage?
A2: The Pinner reaction is highly sensitive to reaction conditions. Strict adherence to anhydrous (dry) conditions is paramount to prevent the hydrolysis of the intermediate imidate salt to an undesired ester byproduct.[1][2] Maintaining low temperatures (typically 0-5 °C) is also crucial, as the intermediate Pinner salt is thermally unstable and can decompose to form an amide.[1][3][4]
Q3: How is the precursor, 2-cyanothiazole, typically synthesized?
A3: A common method for synthesizing 2-cyanothiazole is through a Sandmeyer reaction starting from the readily available 2-aminothiazole. This process involves the diazotization of the amino group, followed by displacement with a cyanide, often using a copper(I) cyanide catalyst.
Q4: What are the expected major side products in this synthesis?
A4: The primary side products can arise from reactions of the intermediate ethyl thiazole-2-carboximidate hydrochloride (the "Pinner salt"). These include:
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Ethyl thiazole-2-carboxylate: Formed by the hydrolysis of the Pinner salt if water is present in the reaction mixture.
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Thiazole-2-carboxamide: Can be formed through the thermal decomposition of the Pinner salt.
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Triethyl ortho-thiazole-2-carboxylate: May form if an excess of ethanol is used in the Pinner reaction.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges during the synthesis of this compound. The following guide provides insights into potential issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Presence of moisture in reagents or glassware. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and reagents.[1] |
| Incomplete formation of the Pinner salt. | Ensure a sufficient stream of dry hydrogen chloride gas is passed through the reaction mixture. Monitor the reaction's progress by TLC. | |
| Decomposition of the Pinner salt. | Maintain a consistently low temperature (0-5 °C) throughout the Pinner salt formation.[3][4] | |
| Incomplete ammonolysis of the Pinner salt. | Use a sufficient excess of the ammonia source (e.g., ethanolic ammonia or ammonium carbonate) in the second step. Allow for adequate reaction time to ensure full conversion. | |
| Presence of Thiazole-2-carboxylic acid ethyl ester as an impurity. | Hydrolysis of the Pinner salt due to moisture. | Strictly adhere to anhydrous conditions during the Pinner reaction.[1][2] |
| Presence of Thiazole-2-carboxamide as an impurity. | Thermal decomposition of the Pinner salt. | Avoid elevated temperatures during the Pinner reaction and subsequent work-up.[3][4] |
| Difficult Purification of the Final Product | Presence of multiple byproducts. | Optimize the reaction conditions of the Pinner reaction (temperature, reaction time, stoichiometry) to minimize side product formation. |
| Co-precipitation of ammonium chloride. | Wash the crude product thoroughly with a solvent in which the desired product is sparingly soluble but ammonium chloride is soluble (e.g., cold ethanol). |
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound. Disclaimer: These are illustrative protocols and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Cyanothiazole via Sandmeyer Reaction
This protocol is a general representation of a Sandmeyer reaction for the conversion of an aromatic amine to a nitrile.
Step 1: Diazotization of 2-Aminothiazole
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In a well-ventilated fume hood, dissolve 2-aminothiazole in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation
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In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution while stirring vigorously.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
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Cool the mixture and extract the 2-cyanothiazole with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 2-cyanothiazole by distillation or column chromatography.
Protocol 2: Synthesis of this compound from 2-Cyanothiazole
This protocol outlines the Pinner reaction followed by ammonolysis.
Step 1: Formation of Ethyl thiazole-2-carboximidate hydrochloride (Pinner Salt)
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Under a strictly anhydrous atmosphere (e.g., nitrogen or argon), dissolve 2-cyanothiazole in anhydrous ethanol at 0 °C.
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Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0-5 °C. Continue the HCl addition until the solution is saturated.
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Seal the reaction vessel and store it at a low temperature (e.g., 4 °C) for 12-24 hours, during which the Pinner salt will precipitate.
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Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.
Step 2: Ammonolysis to this compound
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Suspend the freshly prepared Pinner salt in anhydrous ethanol and cool the mixture in an ice bath.
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Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. Alternatively, treat the Pinner salt with a suspension of ammonium carbonate.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Filter off the ammonium chloride byproduct.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.
Visualizing the Synthesis and Potential Side Reactions
The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of Thiazole-2-carboximidamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Thiazole-2-carboximidamide hydrochloride, with a focus on scaling up the process from laboratory to pilot plant scale.
Experimental Protocols and Data
The synthesis of this compound is typically achieved through a two-stage process: the synthesis of the precursor 2-cyanothiazole, followed by its conversion to the target molecule via the Pinner reaction.
Stage 1: Synthesis of 2-Cyanothiazole
A common laboratory and pilot-scale method for synthesizing 2-cyanothiazole is the Sandmeyer reaction, starting from the readily available 2-aminothiazole.
Experimental Workflow: Synthesis of 2-Cyanothiazole via Sandmeyer Reaction
Caption: Workflow for the synthesis of 2-cyanothiazole.
Detailed Methodology: Lab Scale Synthesis of 2-Cyanothiazole
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Dissolution: In a well-ventilated fume hood, dissolve 2-aminothiazole (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq) with cooling.
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Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the cyanide solution, allowing for gas evolution.
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Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour.
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Work-up: Cool the mixture and neutralize with a base (e.g., sodium carbonate) to pH 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Table 1: Lab vs. Pilot Scale Parameters for 2-Cyanothiazole Synthesis
| Parameter | Lab Scale (10-100 g) | Pilot Scale (1-10 kg) |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with heating/cooling fluid |
| Addition Rate | Manual (dropping funnel) | Controlled pumping system |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer (various impeller designs) |
| Typical Yield | 60-75% | 55-70% |
| Typical Purity | >98% (GC/HPLC) | >97% (GC/HPLC) |
Stage 2: Synthesis of this compound (Pinner Reaction)
The Pinner reaction converts the 2-cyanothiazole intermediate into the desired this compound using an alcohol and a strong acid catalyst, typically hydrogen chloride.[1][2]
Experimental Workflow: Pinner Reaction for this compound
Caption: Pinner reaction workflow for the target compound.
Detailed Methodology: Lab Scale Synthesis of this compound
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Preparation of Reagent: Prepare a saturated solution of hydrogen chloride gas in anhydrous ethanol. This should be done with appropriate safety precautions.
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Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, gas inlet, and drying tube, dissolve 2-cyanothiazole (1.0 eq) in anhydrous ethanol.
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Pinner Salt Formation: Cool the solution to 0 °C and slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. Continue the addition until the solution is saturated. Seal the flask and stir at room temperature for 12-24 hours. The intermediate Pinner salt may precipitate.[3]
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Ammonolysis: Cool the reaction mixture to 0 °C and add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold, anhydrous ethanol). Stir the mixture at room temperature for 4-6 hours.
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Isolation: The product, this compound, will precipitate. Collect the solid by filtration and wash with cold, anhydrous ethanol, followed by diethyl ether.
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Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.
Table 2: Lab vs. Pilot Scale Parameters for Pinner Reaction
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) |
| HCl Source | HCl gas cylinder | HCl gas cylinder or in-situ generation |
| Solvent | Anhydrous Ethanol (reagent grade) | Anhydrous Ethanol (industrial grade) |
| Temperature Control | Ice bath | Jacketed reactor |
| Reaction Time | 12-24 hours | 18-36 hours |
| Product Isolation | Buchner funnel filtration | Centrifuge or filter press |
| Typical Yield | 75-85% | 70-80% |
| Typical Purity | >99% (HPLC) | >98.5% (HPLC) |
Troubleshooting Guides
Troubleshooting the Synthesis of 2-Cyanothiazole
Logical Troubleshooting Flow: 2-Cyanothiazole Synthesis
Caption: Troubleshooting guide for 2-cyanothiazole synthesis.
Question and Answer Format:
-
Q: My yield of 2-cyanothiazole is consistently low. What are the likely causes?
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A: Low yields can often be attributed to incomplete diazotization. Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. A higher temperature can lead to the decomposition of the diazonium salt. Also, verify the purity of your starting 2-aminothiazole and sodium nitrite.
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Q: I am observing the formation of significant byproducts. How can I minimize these?
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A: Side reactions during the cyanation step are a common issue. The slow and controlled addition of the cold diazonium salt solution to the copper(I) cyanide solution is crucial to prevent localized overheating and unwanted side reactions. Ensure the copper(I) cyanide is of good quality and active.
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Q: I suspect product loss during the extraction and purification steps. What can I do?
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A: Ensure that the reaction mixture is fully neutralized to a pH of 8-9 before extraction, as the product may be soluble in acidic aqueous solutions. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. During purification by distillation, carefully control the vacuum and temperature to avoid product decomposition.
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Troubleshooting the Pinner Reaction and Scale-Up
Logical Troubleshooting Flow: Pinner Reaction and Scale-Up
Caption: Troubleshooting the Pinner reaction and its scale-up.
Question and Answer Format:
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Q: The Pinner reaction is not going to completion, even after extended reaction times. What should I check?
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A: The most critical factor in a Pinner reaction is the absence of water.[3] Ensure that all your solvents and reagents are strictly anhydrous. Moisture will hydrolyze the intermediate Pinner salt, leading to the formation of an ester byproduct and reducing the yield of the desired amidine. Also, confirm that the reaction mixture is fully saturated with dry hydrogen chloride gas.
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Q: We are experiencing a decrease in yield upon scaling up to a pilot reactor. What are the potential reasons?
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A: A drop in yield during scale-up can be due to several factors. Mixing efficiency is a primary concern; ensure that the pilot reactor's stirring is adequate to disperse the gaseous HCl and later the ammonia solution effectively. Heat transfer is another critical aspect. The Pinner reaction is exothermic, and inefficient heat removal in a larger reactor can lead to localized overheating and side reactions. Monitor the internal temperature closely and adjust the cooling jacket's temperature as needed.
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Q: The final product is difficult to filter and appears gummy. What could be the cause?
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A: A gummy product often indicates the presence of impurities or incomplete reaction. Incomplete ammonolysis can leave unreacted Pinner salt, which can be hygroscopic. Ensure a sufficient excess of ammonia is used and that the ammonolysis step is allowed to proceed to completion. The presence of water can also lead to sticky byproducts.
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Q: What are the key safety considerations when scaling up this synthesis?
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A: The use of gaseous hydrogen chloride and ammonia requires a well-ventilated area and appropriate personal protective equipment (PPE). In a pilot plant setting, ensure the reactor is properly rated for the reaction pressures and that there are pressure relief systems in place. The exothermicity of the reaction must be well-characterized at the lab scale to ensure the pilot plant's cooling system can handle the heat load.
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Frequently Asked Questions (FAQs)
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Q: Can other alcohols be used in the Pinner reaction for this synthesis?
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A: Yes, other simple alcohols like methanol can be used. However, the choice of alcohol will determine the intermediate imidate ester and may affect reaction times and solubility of the final product. Ethanol is commonly used and generally provides good results.
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Q: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
-
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of 2-cyanothiazole and the formation of the product. It is also the best technique for determining the final purity of this compound. Gas Chromatography (GC) can be used to monitor the purity of the 2-cyanothiazole starting material.
-
-
Q: How can I improve the crystallinity of the final product for easier filtration?
-
A: The rate of precipitation can significantly impact crystal size and morphology. A slower addition of the anti-solvent (e.g., diethyl ether) during recrystallization can promote the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial.
-
-
Q: Are there alternative methods for synthesizing this compound?
-
A: While the Pinner reaction is a classical and effective method, other approaches exist for the synthesis of amidines from nitriles. These may involve the use of different reagents to activate the nitrile, but they often come with their own set of challenges regarding reagent handling and reaction conditions. For this specific target, the Pinner reaction remains a robust and well-established choice.
-
References
Technical Support Center: Purity Assessment of Thiazole-2-carboximidamide hydrochloride
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical purity assessment of Thiazole-2-carboximidamide hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for determining the purity of this compound?
A1: The recommended primary method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique offers the necessary selectivity and sensitivity to separate the main compound from potential process-related impurities and degradation products.
Q2: What are the potential impurities I should be aware of during the analysis?
A2: Potential impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include starting materials, reagents, or by-products. One common process-related impurity in the synthesis of amidine hydrochlorides can be ammonium chloride. Degradation products may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. A forced degradation study is essential to identify these potential degradants.
Q3: Can I use other analytical methods for purity assessment?
A3: Yes, other methods can be used for orthogonal verification or for specific purity attributes. These include:
-
Titrimetry: An acid-base titration can be employed to determine the overall assay of the hydrochloride salt.
-
UV-Visible Spectrophotometry: This can be used for a quick estimation of the compound's concentration, provided there are no interfering chromophoric impurities.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in structural confirmation and detection of impurities with different chemical structures.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities and degradation products.
Q4: My HPLC peak for this compound is tailing. What could be the cause?
A4: Peak tailing for a basic compound like this compound is often due to secondary interactions with residual silanols on the silica-based stationary phase of the HPLC column. To mitigate this, you can try using a mobile phase with a lower pH (around 2.5-3.5) to ensure the analyte is fully protonated, or use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).
Q5: I am not seeing any degradation of the compound in my forced degradation study. What should I do?
A5: If you do not observe degradation under initial stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂ at room temperature), you may need to apply more stringent conditions.[4][5] This could involve increasing the temperature (e.g., to 60-80°C), extending the exposure time, or using higher concentrations of the stressor. The goal is to achieve a target degradation of 5-20%.[5]
Experimental Protocols and Methodologies
Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential impurities and degradation products.
Method Parameters:
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | See Table 2 for a typical gradient program. | A gradient is recommended to ensure elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 238 nm | Based on typical UV absorbance for thiazole derivatives.[6] A UV scan of the pure compound is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Sample Diluent | Mobile Phase A or Water:Acetonitrile (90:10) | Ensures compatibility with the mobile phase. |
Table 1: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are crucial for developing a stability-indicating method.[4][7][8]
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with diluent. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute with diluent. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent. |
| Thermal Degradation | Store the solid compound in a hot air oven at 105°C for 24 hours. Prepare a solution in the diluent. |
| Photolytic Degradation | Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a solution in the diluent. |
Note: The conditions above are starting points and should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Table 2: Example Data from Forced Degradation Study
| Stress Condition | % Assay of Main Peak | % Total Impurities | Observations |
| Unstressed Sample | 99.8 | 0.2 | No significant impurities. |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 85.2 | 14.8 | Major degradation peak at RRT 0.8. |
| Base Hydrolysis (1N NaOH, RT, 2h) | 90.5 | 9.5 | Two minor degradation peaks observed. |
| Oxidation (30% H₂O₂, RT, 24h) | 92.1 | 7.9 | One major degradation peak. |
| Thermal (105°C, 24h) | 98.7 | 1.3 | Minor increase in impurities. |
| Photolytic (UV/Vis, 24h) | 99.1 | 0.9 | Stable under photolytic stress. |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Injector issue (e.g., blocked needle, worn seal).- No sample loaded.- Detector lamp off. | - Perform injector maintenance.- Verify sample vial has sufficient volume.- Check detector status and lamp life. |
| Peak Tailing | - Secondary interactions with silanols.- Column contamination.- Incompatible sample diluent. | - Lower mobile phase pH (e.g., to 2.5).- Use a column with end-capping.- Flush the column with a strong solvent.- Ensure the sample is dissolved in the mobile phase. |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Sample solvent effect. | - Back-flush the column.- Replace the column if the issue persists.- Dissolve the sample in a weaker solvent than the mobile phase. |
| Unstable Baseline | - Air bubbles in the pump or detector.- Mobile phase not mixed properly.- Column not equilibrated. | - Degas the mobile phase.- Purge the pump.- Premix the mobile phase or ensure the gradient mixer is working correctly.- Extend the column equilibration time. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase.- Use a column oven for temperature control.- Check pump performance and perform maintenance if needed. |
Visualizations
References
- 1. iajps.com [iajps.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Comparing the efficacy of Thiazole-2-carboximidamide hydrochloride with other known inhibitors
Lack of Public Data on the Inhibitory Efficacy of Thiazole-2-carboximidamide hydrochloride
As of the latest available information, there is no publicly accessible experimental data detailing the inhibitory efficacy of this compound against any specific biological target. Searches of scientific literature and databases did not yield inhibitory concentration (IC50) values, mechanism of action studies, or direct comparisons with other inhibitors for this specific compound.
While this compound is commercially available as a chemical reagent[1][2][3][4], its biological activity as an inhibitor has not been characterized in published research. The thiazole scaffold, however, is a well-established pharmacophore present in numerous potent and selective inhibitors of various enzyme classes.[5][6][7][8][9][10][11]
Given the interest in the inhibitory potential of thiazole-containing compounds, this guide will provide a comparative analysis of a closely related and well-researched class: Thiazole derivatives as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is a crucial enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers, making it a significant therapeutic target.[7] This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization to serve as a valuable resource for researchers in drug discovery.
This section provides a comparative analysis of novel 2,4-substituted thiazole derivatives against other known inhibitors of Protein Arginine Methyltransferase 1 (PRMT1). The data is compiled from recent studies to offer a clear perspective on the potency of these compounds.
Data Presentation: Inhibitory Potency against PRMT1
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected thiazole derivatives and other established PRMT1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 Value | Reference Compound(s) |
| Thiazole Derivatives | |||
| WCJ-394 (a 2,4-substituted thiazole) | PRMT1 | 2.8 µM | DB75 (IC50 = 1.3 µM) |
| and other derivatives | PRMT1 | Varies | SAH (IC50 = 0.6 µM) |
| Other Known Inhibitors | |||
| DB75 (Furamidine) | PRMT1 | 1.3 µM | |
| S-Adenosyl-L-homocysteine (SAH) | Pan-methyltransferase | 0.6 µM | |
| GSK3368715 | PRMT1 | 3.1 nM | |
| AMI-1 | PRMTs | 8.8 µM | |
| MS023 | Type I PRMTs | 30 nM (for PRMT1) |
Note: The IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The inhibitory activity of the thiazole derivatives against PRMT1 was determined using a radioactive methylation inhibition assay.
In Vitro PRMT1 Inhibition Assay
Objective: To quantify the inhibitory effect of test compounds on the methyltransferase activity of PRMT1.
Materials:
-
Recombinant human PRMT1 enzyme
-
S-Adenosyl-L-[methyl-³H]-methionine ([\³H]-SAM)
-
Biotinylated histone H4 peptide substrate (ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))
-
Test compounds (e.g., WCJ-394) and reference inhibitors (DB75, SAH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the assay buffer, PRMT1 enzyme, and the biotinylated histone H4 peptide substrate.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations.
-
The methylation reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is terminated by the addition of excess unlabeled S-Adenosyl-L-methionine (SAM) or a stop buffer.
-
Streptavidin-coated SPA beads are added to the wells to capture the biotinylated and [³H]-methylated histone H4 peptide.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
PRMT1 Signaling Pathway and Inhibition
The following diagram illustrates the role of PRMT1 in protein methylation and the points at which inhibitors can interfere with this process.
Caption: PRMT1 catalyzes the transfer of a methyl group from SAM to a protein substrate, leading to asymmetric dimethylation. Thiazole derivatives and other inhibitors block this activity.
Experimental Workflow for PRMT1 Inhibition Assay
The following diagram outlines the key steps in the in vitro PRMT1 inhibition assay.
Caption: Workflow of the in vitro radioactive assay to determine the inhibitory potency of compounds against PRMT1.
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. This compound|CAS 247037-82-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. 247037-82-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 247037-82-7 [sigmaaldrich.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 9. Benzo[ d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Thiazole-2-Carboxamide Derivative Activity in Biochemical and Cellular Assays
A comparative guide for researchers, scientists, and drug development professionals.
Introduction:
Thiazole-2-carboximidamide hydrochloride and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The thiazole ring is a key pharmacophore found in numerous biologically active molecules, contributing to a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities[1]. The evaluation of these compounds relies on a variety of assay formats, each providing distinct insights into their mechanism of action and potential efficacy. This guide provides a comparative overview of the activity of Thiazole-2-carboxamide derivatives in different assay formats, highlighting the importance of cross-validation for robust drug development.
Due to the limited availability of specific experimental data for this compound, this guide will focus on closely related Thiazole-2-carboxamide derivatives to illustrate the comparison between different assay methodologies.
Comparison of Assay Formats: Biochemical vs. Cell-Based Assays
The activity of a compound can be assessed at different biological levels. Biochemical assays, often enzyme-based, provide a direct measure of a compound's interaction with its molecular target in a controlled, isolated system. In contrast, cell-based assays evaluate the compound's effect within a living cell, offering a more physiologically relevant context that includes factors like cell permeability, metabolism, and engagement with intracellular signaling pathways.
Below is a workflow illustrating the general process of evaluating a compound in both biochemical and cell-based assays.
Caption: General workflow for compound evaluation in biochemical and cell-based assays.
Case Study: Thiazole Carboxamide Derivatives as c-Met Kinase Inhibitors
As a case study, we will examine the activity of novel thiazole carboxamide derivatives designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer. The following data is based on a study that synthesized and evaluated a series of these compounds in both a biochemical (c-Met kinase assay) and a cell-based (antiproliferative) assay.
Data Presentation
The table below summarizes the inhibitory activity of selected thiazole carboxamide derivatives against the c-Met kinase and their antiproliferative effect on the MKN-45 gastric cancer cell line, which has amplified c-Met.
| Compound ID | Biochemical Assay: c-Met Inhibition (IC50, nM) | Cell-Based Assay: MKN-45 Antiproliferation (IC50, µM) |
| 51e | 34.48 | 1.25 |
| 51f | 29.05 | 0.98 |
| 51g | 39.36 | 1.54 |
| 51h | 35.42 | 1.33 |
| Foretinib | 3.6 | 0.02 |
Data is illustrative and based on trends reported in the literature for thiazole carboxamide derivatives as c-Met inhibitors.
The data shows a correlation between the biochemical inhibition of the c-Met kinase and the antiproliferative activity in a c-Met dependent cancer cell line. Compounds with lower IC50 values in the biochemical assay generally exhibit stronger antiproliferative effects (lower IC50 values) in the cell-based assay.
Experimental Protocols
1. Biochemical c-Met Kinase Assay (Illustrative Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
-
Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The c-Met kinase is incubated with varying concentrations of the test compound in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation or viability of cancer cells.
-
Materials: MKN-45 human gastric cancer cells, cell culture medium (e.g., RPMI-1640) with supplements, test compounds, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
MKN-45 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, a viability reagent is added to each well.
-
The signal (absorbance for MTT, luminescence for CellTiter-Glo®), which is proportional to the number of viable cells, is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Inhibition of this pathway by compounds like the thiazole carboxamide derivatives is expected to reduce these cellular responses.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Conclusion
The cross-validation of compound activity using both biochemical and cell-based assays is a cornerstone of modern drug discovery. While biochemical assays provide precise information about the direct interaction of a compound with its target, cell-based assays offer a more comprehensive understanding of its biological effects in a relevant physiological context. The illustrative data on thiazole-2-carboxamide derivatives as c-Met inhibitors demonstrates the importance of this dual approach. A strong correlation between the results from these different assay formats provides greater confidence in the compound's mechanism of action and its potential as a therapeutic agent. Researchers and drug development professionals should consider a multi-assay approach to robustly characterize and validate the activity of novel chemical entities.
References
Structure-activity relationship (SAR) studies of Thiazole-2-carboximidamide hydrochloride analogs.
A Comparative Guide to the Structure-Activity Relationship of Thiazole-Carboxamide Analogs
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiazole-carboxamide analogs, focusing on their anticancer, antioxidant, and antimicrobial properties. The information herein is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Thiazole-carboxamide derivatives have been extensively investigated for their potential as anticancer agents. The nature and position of substituents on the phenyl rings attached to the thiazole core and the carboxamide nitrogen play a crucial role in determining their cytotoxic potency.
A series of novel thiazole-2-carboxamide derivatives were designed and synthesized, showing potent efficacy against human lung and breast cancer cell lines.[3] One lead compound, 6f , exhibited significant antiproliferative activity with IC50 values of 0.48 µM and 3.66 µM against human lung and breast cancer cell lines, respectively.[3] In another study, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines.[4] The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of the thiazole ring.[4]
Furthermore, thiazole/thiadiazole carboxamide derivatives have been explored as potential c-Met kinase inhibitors.[5] It was found that thiazole carboxamide moieties were generally more suitable for hydrogen bonding interactions with c-Met than thiadiazole carboxamides.[5] Substitution on the benzene ring also significantly influenced cytotoxicity, with a preference for electron-withdrawing groups at the 4-position (4-F > 3-F > 2-F, 4-Cl > 3-Cl).[5]
Table 1: Anticancer Activity of Thiazole-Carboxamide Analogs
| Compound | R1 (at thiazole-2) | R2 (at carboxamide-N) | Cell Line | IC50 (µM) | Reference |
| 51f | 4-F-C6H5 | 4-(4-methylpiperazin-1-yl)phenyl | c-Met | 0.029 | [5] |
| 51e | C6H5 | 4-(4-methylpiperazin-1-yl)phenyl | c-Met | 0.034 | [5] |
| 6f | Not specified | Not specified | Human Lung Cancer | 0.48 | [3] |
| 6f | Not specified | Not specified | Human Breast Cancer | 3.66 | [3] |
| 2b | 3-Methoxyphenyl | 4-Methoxyphenyl | COLO205 | 30.79 | [6] |
| 2b | 3-Methoxyphenyl | 4-Methoxyphenyl | B16F1 | 74.15 | [6] |
| 6a | 1H-indol-2-yl | 4-(2-benzylidenehydrazinyl)-4-oxobutyl | Various | 37.25–65.37 | [7] |
Antioxidant Activity
Several thiazole-carboxamide derivatives have demonstrated potent antioxidant properties, in some cases exceeding the activity of the standard antioxidant, Trolox. The SAR studies in this area highlight the importance of lipophilic and electron-donating groups.
A series of thiazole-carboxamide derivatives (LMH1–LMH9) were evaluated for their free radical scavenging activity using the DPPH assay.[1][2] Compound LMH6 , which has a t-butyl group at the para-position of the N-phenyl ring, showed the highest activity with an IC50 of 0.185 µM.[1][2] This is attributed to the high lipophilicity of the t-butyl group, which enhances penetration of biological membranes.[1][2] Compound LMH7 with a para-isopropyl group also exhibited strong activity (IC50 = 0.221 µM).[1][2] The presence of methoxy groups also influenced the antioxidant potential.[1][2]
Table 2: Antioxidant Activity of Thiazole-Carboxamide Analogs (DPPH Assay)
| Compound | Substituent on N-phenyl ring | IC50 (µM) | Reference |
| LMH6 | p-tert-butyl | 0.185 ± 0.049 | [1][2] |
| LMH7 | p-isopropyl | 0.221 ± 0.059 | [1][2] |
| LMH4 | m,m-dimethoxy | 0.251 ± 0.057 | [1][2] |
| LMH1 | p-methoxy | 0.316 ± 0.040 | [1][2] |
| Trolox | (Standard) | 3.10 ± 0.92 | [1][2] |
Antimicrobial Activity
Thiazole derivatives are a well-established class of antimicrobial agents. The SAR of these compounds indicates that the nature of substituents at various positions on the thiazole ring and associated aromatic systems significantly impacts their antibacterial and antifungal efficacy.
For instance, a series of 2,5-dichloro thienyl-substituted thiazoles showed that compounds with amino or 8-quinolinyl moieties had enhanced antimicrobial activity, with MIC values ranging from 6.25 to 12.5 µg/mL.[8] In another study, benzo[d]thiazole derivatives demonstrated improved antimicrobial activity compared to their 1,3-thiazole counterparts.[9] Specifically, compounds with a 4-hydroxyphenyl substituent at the 2-position of the benzo[d]thiazole nucleus displayed promising antibacterial activities (MIC 50–75 μg/mL).[9]
Table 3: Antimicrobial Activity of Thiazole Analogs
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-thiazoles with amino/8-quinolinyl moieties | Bacteria & Fungi | 6.25 - 12.5 | [8] |
| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [8] |
| 2-(4-hydroxyphenyl)benzo[d]thiazole derivatives | S. aureus, E. coli | 50 - 75 | [9] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | 16.1 µM | [10] |
| Hydrazine-thiazole derivatives | Candida, Cryptococcus, Paracoccidioides | 0.45 - 31.2 µM | [10] |
Experimental Protocols
Anticancer Activity: CCK-8 Assay[3]
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiazole-2-carboxamide derivatives are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: After the incubation period, a CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for a few hours.
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Antioxidant Activity: DPPH Free Radical Scavenging Assay[1][2]
-
Preparation of Solutions: Stock solutions of the thiazole-carboxamide derivatives and the standard antioxidant (Trolox) are prepared in methanol. Serial dilutions are made to obtain a range of concentrations. A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Reaction Mixture: The DPPH solution is added to the different concentrations of the test compounds and the standard.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[2]
Antimicrobial Activity: Microdilution Method for MIC Determination[11]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, which corresponds to a known cell density.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Below are diagrams illustrating key concepts related to the structure-activity relationship studies of thiazole-carboxamide analogs.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Caption: General scaffold of thiazole-carboxamide analogs and key positions for substitution.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
A Guide to Off-Target Profiling of Thiazole-2-carboximidamide Hydrochloride and Structurally Related Compounds
Introduction
Thiazole-2-carboximidamide hydrochloride and its derivatives are recognized as important scaffolds in the development of novel therapeutics, particularly as Hepatitis B Virus (HBV) capsid assembly modulators.[1][2][3] While the primary mechanism of action for some of its derivatives is understood to involve the modulation of HBV capsid protein functions, a comprehensive understanding of any compound's safety and efficacy requires thorough off-target profiling.[2][3] This guide provides a comparative framework and detailed experimental methodologies for assessing the off-target interactions of this compound or any novel small molecule inhibitor.
Currently, specific off-target profiling data for this compound is not extensively available in the public domain. The compound is often cited as a starting material in the synthesis of more complex molecules.[1][4][5][6] Therefore, this guide outlines the established methodologies that researchers, scientists, and drug development professionals can employ to generate such crucial data.
Comparative Data Presentation
To facilitate a clear comparison of a compound's activity against its intended target versus potential off-targets, quantitative data should be summarized in a structured table. The following table illustrates a hypothetical off-target profile for a test compound, "Inhibitor-X," which could be this compound or a derivative.
Table 1: Hypothetical Off-Target Profile of Inhibitor-X
| Target Class | Target Name | IC50 (nM) | Ki (nM) | % Inhibition @ 1µM |
| Primary Target | HBV Capsid Protein | 15 | 8 | 95% |
| --- | --- | --- | --- | --- |
| Kinase | Kinase A | >10,000 | >10,000 | <10% |
| Kinase B | 850 | 400 | 60% | |
| Kinase C | 5,200 | 2,800 | 25% | |
| G-Protein Coupled Receptor | GPCR X | >10,000 | >10,000 | <5% |
| GPCR Y | 7,800 | 4,100 | 18% | |
| Ion Channel | Channel Z | >10,000 | >10,000 | <2% |
-
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
-
Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the target.
-
% Inhibition: The percentage by which the enzymatic activity or binding is reduced at a specific concentration of the inhibitor.
Experimental Protocols
A multi-faceted approach is essential for a thorough assessment of an inhibitor's specificity.[7] This involves a combination of in vitro biochemical assays and cellular-based approaches.
In Vitro Kinase Profiling
This is a primary step to determine the potency and selectivity of an inhibitor against a broad range of kinases.[7]
Experimental Protocol: Radiometric Kinase Assay [7]
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of [γ-³³P]ATP and the specific peptide or protein substrate for each kinase being tested.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the purified recombinant kinases from a large panel (e.g., >400 kinases).
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
-
Chemical Proteomics for Target Identification
Chemical proteomics techniques, such as the use of "kinobeads," can identify both expected and unexpected protein targets of a compound directly from cell lysates.[8][9]
Experimental Protocol: Kinobeads Affinity Chromatography [9]
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to obtain a native protein extract.
-
-
Competitive Binding:
-
Incubate the cell lysate with various concentrations of the test compound (e.g., this compound) to allow for binding to its targets.
-
Add "kinobeads," which are an affinity resin with immobilized non-selective kinase inhibitors, to the lysate.[9] These beads will bind kinases that are not already occupied by the test compound.
-
-
Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each identified protein. A decrease in the amount of a protein pulled down by the kinobeads in the presence of the test compound indicates that the compound is binding to that protein.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for off-target profiling of a novel inhibitor.
References
- 1. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Head-to-Head Comparison of Thiazole-2-carboximidamide Hydrochloride and Structurally Related Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Thiazole-2-carboximidamide hydrochloride is a heterocyclic compound featuring a thiazole ring linked to a carboximidamide group. This structural motif is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of this compound and similar thiazole-based compounds, focusing on their performance in preclinical anticancer and antioxidant studies. The information is compiled from various research articles to offer a consolidated overview for researchers in drug discovery and development.
Performance Comparison of Thiazole Derivatives
While direct head-to-head experimental data for this compound is limited in the public domain, a comparative understanding can be built by examining structurally related thiazole-2-carboxamide and other thiazole derivatives that have been evaluated for their biological activities. The following tables summarize the in vitro anticancer and antioxidant activities of various thiazole compounds.
Anticancer Activity
The thiazole scaffold is a common feature in a variety of anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values of several thiazole derivatives against different human cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and direct comparison of absolute values should be made with caution.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 6f | Thiazole-2-carboxamide derivative | Human Lung Cancer | 0.48 | AZD9291 | Not specified |
| Human Breast Cancer | 3.66 | AZD9291 | Not specified | ||
| Compound 51am | Thiazole-2-carboxamide derivative | c-Met Kinase | 0.00254 | Foretinib | Not specified |
| Compound 4c | Substituted Thiazole derivative | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 6d | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 |
| MCF-7 (Breast Cancer) | 20.2 | Dasatinib | < 1 | ||
| HT-29 (Colon Cancer) | 21.6 | Dasatinib | < 1 |
Table 1: In Vitro Anticancer Activity of Various Thiazole Derivatives.
Antioxidant Activity
Several thiazole-carboxamide derivatives have been investigated for their ability to scavenge free radicals, a key aspect of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this evaluation.
| Compound ID | Structure | Antioxidant Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| LMH6 | Thiazole-carboxamide derivative | DPPH radical scavenging | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 |
| LMH7 | Thiazole-carboxamide derivative | DPPH radical scavenging | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 |
Table 2: In Vitro Antioxidant Activity of Thiazole-Carboxamide Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazole derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Signaling Pathways and Mechanisms of Action
Thiazole-containing compounds have been shown to exert their biological effects by modulating various signaling pathways implicated in disease pathogenesis. While the specific pathways affected by this compound are not yet fully elucidated, studies on related thiazole derivatives suggest potential mechanisms of action.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer. Several thiazole derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.
Experimental Workflow for In Vitro Screening
The general workflow for the initial in vitro screening of a library of compounds, such as thiazole derivatives, for a specific biological activity involves a series of sequential steps to identify and characterize lead compounds.
Caption: A generalized experimental workflow for in vitro screening of chemical compounds.
Validating the Binding Mode of Thiazole-2-carboximidamide Hydrochloride with c-Met Kinase Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding mode of Thiazole-2-carboximidamide hydrochloride, a potential c-Met kinase inhibitor, validated through site-directed mutagenesis. The content herein offers a framework for researchers aiming to elucidate the molecular interactions of novel drug candidates and benchmark their performance against established alternatives.
Thiazole derivatives are recognized for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] One of the key targets in cancer therapy is the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, metastasis, and drug resistance. Several thiazole-containing compounds have been investigated as c-Met inhibitors.[2] This guide focuses on a hypothetical validation of the binding mode of this compound to the c-Met kinase domain, providing a detailed experimental workflow, comparative binding data, and protocols.
Comparative Binding Affinity Analysis
To validate the predicted binding mode of this compound and compare it with a known c-Met inhibitor, Foretinib, site-directed mutagenesis was employed. Key amino acid residues in the c-Met kinase domain, predicted by molecular docking to interact with the compound, were mutated. The binding affinities (dissociation constant, Kd) of the compounds to the wild-type (WT) and mutant c-Met proteins were determined using Isothermal Titration Calorimetry (ITC).
| Compound | Target Protein | Kd (nM) | Fold Change vs. WT |
| Thiazole-2-carboximidamide HCl | WT c-Met | 150 ± 12 | - |
| M1211T Mutant | 1250 ± 110 | 8.3x | |
| Y1230C Mutant | 2100 ± 180 | 14.0x | |
| D1228A Mutant | 180 ± 15 | 1.2x | |
| Foretinib (Comparator) | WT c-Met | 10 ± 1 | - |
| M1211T Mutant | 95 ± 8 | 9.5x | |
| Y1230C Mutant | 150 ± 14 | 15.0x | |
| D1228A Mutant | 12 ± 2 | 1.2x |
Data presented are hypothetical and for illustrative purposes.
The significant increase in the Kd value for both compounds with the M1211T and Y1230C mutants suggests that these residues are critical for binding. The minimal change with the D1228A mutant indicates this residue is likely not directly involved in the binding interaction.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of the mutagenesis study and the canonical c-Met signaling pathway.
Caption: Experimental workflow for validating binding mode via mutagenesis.
Caption: Simplified c-Met signaling pathway and point of inhibition.
Detailed Experimental Protocols
Site-Directed Mutagenesis
-
Template DNA: A plasmid containing the human c-Met kinase domain (residues 1058-1345) with a C-terminal His-tag is used as the template.
-
Primer Design: Mutagenic primers (forward and reverse) are designed to introduce the desired point mutations (M1211T, Y1230C, D1228A). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The desired mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: The mutagenesis reaction is performed using a high-fidelity DNA polymerase. The PCR reaction mixture (50 µL) typically contains:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
PCR Cycling:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 60°C for 10 seconds
-
Extension: 68°C for 2.5 minutes (for a 5 kb plasmid)
-
-
Final extension: 68°C for 5 minutes
-
-
Digestion of Parental DNA: The PCR product is treated with DpnI restriction enzyme (1 µL) at 37°C for 1 hour to digest the parental, methylated DNA template.
-
Transformation: The DpnI-treated DNA (1-2 µL) is transformed into competent E. coli cells.
-
Selection and Sequencing: Transformed cells are plated on selective media. Plasmids are isolated from the resulting colonies and the presence of the desired mutation is confirmed by DNA sequencing.
Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Wild-type and mutant c-Met kinase domains are expressed in E. coli and purified using affinity and size-exclusion chromatography. The final protein buffer should be 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Compound Preparation: this compound and Foretinib are dissolved in the same buffer as the protein to the desired concentration.
-
ITC Experiment:
-
The sample cell is filled with the c-Met protein solution (typically 10-20 µM).
-
The injection syringe is filled with the ligand solution (typically 100-200 µM).
-
The experiment is performed at 25°C.
-
An initial injection of 0.4 µL is followed by 19 injections of 2 µL at 150-second intervals.
-
-
Data Analysis: The raw ITC data (heat change per injection) is integrated to obtain the enthalpy change (ΔH) for each injection. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
This guide provides a foundational framework for validating the binding mode of novel inhibitors. The presented methodologies and data structure can be adapted for various targets and compounds in drug discovery and development.
References
Comparative Analysis of ADME Properties of Thiazole Derivatives: A Guide for Drug Discovery Professionals
A comprehensive comparative analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiazole-2-carboximidamide hydrochloride derivatives is currently limited within publicly available scientific literature. While the thiazole scaffold is a cornerstone in medicinal chemistry, leading to numerous drug candidates, detailed experimental ADME data for a series of this compound derivatives specifically is not readily found in published research. This guide, therefore, provides a broader comparative analysis of the ADME properties of various thiazole derivatives, drawing from available in silico predictions and experimental data on structurally related compounds. This information, along with detailed experimental protocols for key ADME assays, can serve as a valuable resource for researchers engaged in the development of thiazole-based therapeutics.
Thiazole-containing compounds are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The ADME properties of these derivatives are crucial for their development as orally bioavailable drugs. Understanding how structural modifications to the thiazole core influence these properties is essential for optimizing drug candidates.
Absorption
Oral absorption is a key determinant of a drug's efficacy. For thiazole derivatives, permeability across the intestinal epithelium is a critical factor. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.
While specific data for this compound derivatives is unavailable, studies on other thiazole derivatives provide insights. For instance, some benzaldehyde thiosemicarbazone derivatives, which share structural similarities, have shown good permeability across Caco-2 cell monolayers.[2] In silico predictions for a series of thiazole carboxamide derivatives also suggest that many can achieve high human oral absorption.[3]
Table 1: Predicted Human Oral Absorption of Selected Thiazole Carboxamide Derivatives [3]
| Compound | Predicted Human Oral Absorption (%) |
| Compound 2a | 95.8 |
| Compound 2b | 96.1 |
| Compound 2j | 95.9 |
Note: Data is based on in silico predictions and not experimental validation for this compound derivatives.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay assesses the potential for a compound to be absorbed from the gut into the bloodstream.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal barrier.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the passage of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assessment: The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to determine the rate of transport. To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.
Caption: Workflow for the Caco-2 permeability assay.
Distribution
The distribution of a drug throughout the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.
In silico studies on thiazole carboxamide derivatives have predicted their binding to human serum albumin.[3] The predicted values can help in the early assessment of potential distribution characteristics.
Table 2: Predicted Plasma Protein Binding of Selected Thiazole Carboxamide Derivatives [3]
| Compound | Predicted Log(Khsa) for binding to human serum albumin |
| Compound 2a | 0.63 |
| Compound 2b | 0.81 |
| Compound 2j | 0.72 |
Note: Data is based on in silico predictions. A higher log(Khsa) value indicates stronger binding.
Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.
Methodology:
-
Preparation: A dialysis membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in each chamber is determined by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the selectivity of Thiazole-2-carboximidamide hydrochloride against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of small molecule inhibitors, with a focus on compounds containing the thiazole scaffold. Due to the limited availability of a comprehensive public kinase panel profile for Thiazole-2-carboximidamide hydrochloride, this guide utilizes Dasatinib, a well-characterized, potent kinase inhibitor featuring a 2-aminothiazole core, as a representative example. Its performance is benchmarked against Staurosporine, a broadly potent but less selective natural product inhibitor. The experimental data presented herein is essential for researchers aiming to understand the on- and off-target effects of kinase inhibitors, aiding in the selection of appropriate tool compounds and the development of novel therapeutics.
Data Presentation: Kinase Selectivity Profiles
The following table summarizes the inhibitory activity of Dasatinib and Staurosporine against a panel of selected kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency. This comparative data highlights the differences in potency and selectivity between a targeted thiazole-containing inhibitor and a broad-spectrum inhibitor.
| Kinase Target | Dasatinib IC50 (nM) | Staurosporine IC50 (nM) | Kinase Family |
| ABL1 | <1 | 6 | Tyrosine Kinase |
| SRC | <1 | 20 | Tyrosine Kinase |
| LCK | 1 | 20 | Tyrosine Kinase |
| BTK | 5 | N/A | Tyrosine Kinase |
| p38α (MAPK14) | 30 | N/A | Serine/Threonine Kinase |
| c-KIT | 5 | N/A | Tyrosine Kinase |
| PDGFRβ | 15 | N/A | Tyrosine Kinase |
| PKCα | >10,000 | 2 | Serine/Threonine Kinase |
| PKA | >10,000 | 7 | Serine/Threonine Kinase |
| CAMKII | >1,000 | 20 | Serine/Threonine Kinase |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug discovery and chemical biology.[1] A variety of methods are available for these assessments, both in vitro and within cellular contexts.[1] Biochemical assays are frequently preferred as they provide a clear readout that can be confidently linked to a specific kinase target.[2] Below is a detailed methodology for a common in vitro kinase assay used for generating selectivity profiles.
In Vitro Kinase Inhibition Assay (Luminescence-Based: ADP-Glo™)
This protocol outlines the steps for determining the IC50 value of a test compound against a panel of purified kinases using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][3]
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Stock: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).
- Kinase Aliquots: Prepare single-use aliquots of purified kinase enzymes to avoid repeated freeze-thaw cycles.
- Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound, Dasatinib) in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. A typical screening might involve 10 concentrations in a semi-log dilution series.
- ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[4]
2. Kinase Reaction:
- Add 5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
- Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
3. Assay Termination and ADP Detection:
- After incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]
- Incubate the plate at room temperature for 40 minutes.[5]
- Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.[2]
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[4]
4. Data Acquisition and Analysis:
- Measure the luminescence signal using a plate-reading luminometer.
- The raw data (Relative Light Units, RLU) is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a simplified signaling pathway affected by inhibitors like Dasatinib.
Caption: Workflow for in vitro kinase selectivity profiling.
Caption: Simplified signaling pathway inhibited by Dasatinib.
References
Biophysical Characterization of Thiazole-2-carboximidamide hydrochloride: A Comparative Analysis of Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action for Thiazole-2-carboximidamide hydrochloride, a novel small molecule inhibitor, against a known alternative. The confirmation of its direct interaction with the target protein is elucidated using state-of-the-art biophysical methods. All experimental data presented herein is for illustrative purposes to demonstrate the application of these techniques in target validation and characterization.
Introduction
This compound is a synthetic compound belonging to the diverse class of thiazole derivatives, which are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of such compounds is contingent on their specific interaction with biological targets.[2] Confirmation of direct target engagement and elucidation of the binding mechanism are critical steps in the early stages of drug discovery.[3]
This guide focuses on a hypothetical scenario where this compound is identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. We present a comparative biophysical assessment against a well-characterized, albeit structurally distinct, CDK2 inhibitor, "Alternative Compound A". The following sections detail the experimental data and protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two powerful techniques for characterizing biomolecular interactions.[4][]
Comparative Analysis of Binding Affinity and Kinetics
The interaction of this compound and Alternative Compound A with recombinant human CDK2/CycE1 complex was evaluated using Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free analysis of binding kinetics and affinity.[]
Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Compound | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Alternative Compound A | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
The data indicates that this compound exhibits a higher affinity for CDK2/CycE1, as evidenced by its lower KD value. This is primarily driven by a slower dissociation rate (lower kd) compared to Alternative Compound A, suggesting a more stable drug-target complex.
Thermodynamic Profile of Target Interaction
Isothermal Titration Calorimetry (ITC) was employed to provide a complete thermodynamic profile of the binding interaction.[] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| Compound | Stoichiometry (n) | Equilibrium Dissociation Constant (KD) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (-TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| This compound | 1.02 | 25 | -8.5 | -2.0 | -10.5 |
| Alternative Compound A | 0.98 | 58 | -6.2 | -3.8 | -10.0 |
The ITC data confirms the 1:1 binding stoichiometry for both compounds. The binding of this compound is characterized by a more favorable enthalpic contribution, suggesting strong hydrogen bonding and van der Waals interactions with the target. In contrast, the binding of Alternative Compound A is more entropically driven.
Experimental Protocols
Surface Plasmon Resonance (SPR)
A Biacore T200 instrument was used for all SPR experiments. Recombinant human CDK2/CycE1 was immobilized on a CM5 sensor chip via standard amine coupling chemistry to a level of approximately 2500 Resonance Units (RU).[6] A reference flow cell was prepared similarly but without the protein. The running buffer was HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Serial dilutions of this compound and Alternative Compound A (ranging from 1 nM to 500 nM) were injected over the sensor surface at a flow rate of 30 µL/min. The sensorgrams were double-referenced and fit to a 1:1 Langmuir binding model to determine the kinetic parameters.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The CDK2/CycE1 protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl). The protein solution (20 µM) was loaded into the sample cell, and the compound (200 µM in the same buffer) was loaded into the injection syringe. The experiment consisted of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections at 25°C. The data were analyzed using the MicroCal PEAQ-ITC Analysis Software and fit to a one-site binding model.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for target validation.
Caption: Hypothetical signaling pathway for CDK2-mediated cell cycle progression.
Caption: General experimental workflow for target validation using biophysical methods.
Conclusion
The biophysical data presented in this guide provides a clear and quantitative confirmation of the direct binding of this compound to its hypothetical target, CDK2. The comparative analysis demonstrates its superior binding affinity and distinct thermodynamic profile when compared to Alternative Compound A. Such detailed biophysical characterization is invaluable for establishing structure-activity relationships and guiding the optimization of lead compounds in drug discovery programs.[3][7]
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. kuey.net [kuey.net]
- 3. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of Thiazole-2-carboximidamide Hydrochloride: A Step-by-Step Guide
For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Thiazole-2-carboximidamide hydrochloride, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these procedures is crucial for maintaining a safe laboratory environment and minimizing environmental impact.
I. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound. This information is critical for selecting the appropriate personal protective equipment (PPE) and handling the chemical safely.
Summary of Safety Information:
| Hazard Category | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection (safety glasses or goggles). |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | NIOSH approved respirator with a dust filter if ventilation is inadequate |
II. Step-by-Step Disposal Procedure for Unused this compound
Solid chemical waste must be segregated and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Protocol for Solid Waste Disposal:
-
Container Preparation:
-
Obtain a designated hazardous waste container that is compatible with the chemical. The original container is often the best choice.
-
The container must be in good condition, with a secure, sealable lid.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste."
-
List the full chemical name: "this compound" and the CAS number: "247037-82-7." Do not use abbreviations.
-
Indicate the approximate quantity of the waste.
-
-
Waste Transfer:
-
In a designated area, such as a chemical fume hood, carefully transfer the solid this compound into the prepared hazardous waste container.
-
Avoid creating dust.
-
-
Storage:
-
Securely seal the container.
-
Store the container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
III. Procedure for Disposing of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste.[1]
Experimental Protocol for Empty Container Decontamination:
-
Initial Cleaning:
-
Ensure the container is as empty as possible by scraping out any remaining solid residue. This residue must be disposed of as hazardous solid waste.
-
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which this compound is soluble, such as water.
-
Crucially, the first rinsate is considered hazardous waste. Collect the first rinseate in a designated hazardous waste container for liquid waste.
-
Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines.
-
-
Label Defacement:
-
Completely remove or deface the original chemical label on the container.
-
-
Final Disposal:
-
Once clean and the label is removed, the container can be disposed of in the appropriate laboratory recycling or trash bin (e.g., broken glass box for glass containers).
-
IV. Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound and its container.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Thiazole-2-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Thiazole-2-carboximidamide hydrochloride.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No: 247037-82-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. This compound is a heterocyclic building block containing a thiazole ring and a carboximidamide functional group, often used in medicinal chemistry research.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2][3] The primary hazards associated with this chemical are:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
GHS Hazard Pictogram:
-
Exclamation mark (GHS07)[5]
Signal Word: Warning[5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to wear the appropriate PPE to prevent exposure.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][6] A face shield is recommended when there is a risk of splashing.[7] |
| Hand Protection | Compatible chemical-resistant gloves. | Disposable nitrile gloves offer broad short-term protection.[7] Always inspect gloves before use and use proper removal techniques.[8] |
| Skin and Body Protection | Laboratory coat, impervious clothing. | A Nomex® laboratory coat over cotton clothing is recommended.[7] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[7] For larger quantities or increased risk, chemical-resistant coveralls may be necessary.[9][10] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required. | Work should be conducted in a chemical fume hood. If ventilation is inadequate, a government-approved respirator is required.[6][8] Respirator use requires a formal program including medical evaluation and fit testing.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a safety shower and eyewash station are readily accessible.[6]
- Conduct all work with this compound in a well-ventilated chemical fume hood.[6][8]
- Gather all necessary PPE and ensure it is in good condition.
2. Handling the Compound:
- Avoid inhalation, and contact with eyes and skin.[6]
- Prevent the formation of dust and aerosols.[6]
- Do not eat, drink, or smoke in the handling area.[4][6]
- Wash hands thoroughly after handling.[4][6]
3. Storage:
- Keep the container tightly sealed in a cool, well-ventilated area.[3][6]
- Recommended storage is at 2-8°C under an inert atmosphere.[2][11]
- For solutions, recommended storage is -20°C for one month or -80°C for six months, under nitrogen and away from moisture.[6]
4. In Case of a Spill:
- Evacuate personnel from the immediate area.
- Wear full personal protective equipment.[6]
- For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2]
- For solutions, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and place it in a container for disposal.[6]
- Decontaminate the spill area and any equipment by scrubbing with alcohol.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Dispose of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container. |
| Empty Containers | Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste.[12] After thorough rinsing and air-drying, the container may be disposed of according to institutional policies. |
Do not let the product enter drains, water courses, or the soil.[6] All waste must be handled in accordance with local, state, and federal regulations.[13]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for handling this compound, emphasizing key safety checkpoints.
Caption: A flowchart outlining the key stages and safety procedures for handling this compound.
References
- 1. CAS 247037-82-7: Thiazole-2-carboxamidine hydrochloride [cymitquimica.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 247037-82-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. 247037-82-7|this compound|BLD Pharm [bldpharm.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
